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  • Product: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
  • CAS: 75965-68-3

Core Science & Biosynthesis

Foundational

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde chemical structure properties

Structure, Synthesis, and Photophysical Applications Executive Summary 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde represents a specialized class of naphthalene derivatives where the synergy between electronic push-pul...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Photophysical Applications

Executive Summary

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde represents a specialized class of naphthalene derivatives where the synergy between electronic push-pull effects and intramolecular hydrogen bonding creates a unique reactive and photophysical scaffold.[1] Unlike simple naphthaldehydes, the 2-hydroxy-1-formyl motif establishes a robust proton-transfer cycle (ESIPT), making this molecule a critical intermediate for fluorescent chemosensors , Schiff-base ligands , and near-infrared (NIR) dye precursors .[1]

This guide synthesizes the structural logic, validated synthesis protocols, and functional applications of this compound, designed for researchers requiring high-purity fabrication and mechanistic insight.

Chemical Identity & Structural Logic

The molecule consists of a naphthalene core substituted at the 1, 2, and 4 positions. Its reactivity is governed by the interplay between the electron-donating methoxy group and the hydrogen-bonded carbonyl system.[1]

PropertyDetail
IUPAC Name 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde
Common Synonyms 4-Methoxy-2-hydroxy-1-naphthaldehyde; 1-Formyl-2-hydroxy-4-methoxynaphthalene
Molecular Formula

Molecular Weight 202.21 g/mol
Structural Features Intramolecular H-Bond: Strong interaction between 2-OH and 1-CHO (

).Electronic Effect: 4-OMe group acts as a strong

-donor, increasing electron density at C1 and C3, stabilizing the excited state.[1]
Electronic Structure & Tautomerism

The 2-hydroxy-1-carbaldehyde motif is not static.[1] It exists in equilibrium between the enol-imine (ground state) and keto-amine (excited state) forms, facilitated by the intramolecular hydrogen bond.[1]

  • Ground State: The proton resides on the hydroxyl oxygen.

  • Excited State: Upon photoexcitation, the acidity of the hydroxyl group increases, and the basicity of the carbonyl oxygen rises, driving Excited State Intramolecular Proton Transfer (ESIPT) . This results in a large Stokes shift (emission > 500 nm).

Synthesis Protocol: The "Protected" Route

Direct formylation of 4-methoxy-2-naphthol often suffers from oxidative side reactions and poor regioselectivity.[1] The Senior Scientist’s preferred route utilizes 1,3-dimethoxynaphthalene as the precursor, ensuring regiochemical fidelity via Vilsmeier-Haack formylation followed by selective demethylation.[1]

Step-by-Step Methodology

Reagents: 1,3-Dimethoxynaphthalene, Phosphorus Oxychloride (


), Dimethylformamide (DMF), Boron Trichloride (

) or Aluminum Chloride (

), Dichloromethane (DCM).
  • Vilsmeier-Haack Formylation:

    • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the most electron-rich position. In 1,3-dimethoxynaphthalene, the C1 position (alpha) is activated by both methoxy groups (ortho/para directing).

    • Protocol: Dissolve 1,3-dimethoxynaphthalene in DMF at 0°C. Add

      
       dropwise (1.2 eq). Heat to 80-100°C for 4 hours. Hydrolyze with ice water/NaOAc.
      
    • Intermediate: 2,4-Dimethoxy-1-naphthaldehyde .[1][2]

  • Regioselective Demethylation:

    • Logic: We need to cleave the 2-OMe group to restore the hydroxyl, while leaving the 4-OMe intact.[1] Lewis acids like

      
       or 
      
      
      
      coordinate preferentially to the methoxy oxygen ortho to the carbonyl, forming a stable 6-membered chelate ring. This thermodynamic sink drives the selective cleavage of the 2-position.
    • Protocol: Dissolve the intermediate in anhydrous DCM at -78°C (for

      
      ) or 0°C (for 
      
      
      
      ). Add Lewis acid (1.1 eq). Stir for 1-2 hours. Quench with dilute HCl.
    • Purification: Recrystallization from Ethanol/Hexane.

Synthesis Start 1,3-Dimethoxynaphthalene Step1 Vilsmeier-Haack (POCl3, DMF, Heat) Start->Step1 Inter 2,4-Dimethoxy-1-naphthaldehyde Step1->Inter C-C Bond Formation Step2 Selective Demethylation (BCl3 or AlCl3, DCM) Inter->Step2 Chelation Control Final 2-Hydroxy-4-methoxy- naphthalene-1-carbaldehyde Step2->Final Target Product

Figure 1: Regioselective synthesis pathway leveraging chelation-controlled demethylation.

Physicochemical Characterization

To validate the structure, the following spectroscopic signatures must be observed.

TechniqueExpected SignatureStructural Insight

NMR
(

)

~11.5 - 12.5 ppm (s, 1H)
Chelated -OH . The extreme downfield shift confirms the intramolecular H-bond with the aldehyde.

NMR
(

)

~10.2 - 10.8 ppm (s, 1H)
Aldehyde -CHO . Typical for aromatic aldehydes.

NMR
(

)

~3.9 - 4.0 ppm (s, 3H)
Methoxy -OCH3 . Distinct singlet.
IR Spectroscopy

~1630 - 1650

Carbonyl (C=O) .[1] Lower than typical aldehydes (1700

) due to conjugation and H-bonding.[1]
UV-Vis

~360 - 400 nm

transitions of the naphthalene core, red-shifted by the 4-OMe donor.[1]
Functional Reactivity & Applications

The core utility of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde lies in its ability to act as a pro-ligand .[1]

A. Schiff Base Chemosensors

Reaction with primary amines or hydrazines yields Schiff bases (imines) that are often non-fluorescent (due to C=N isomerization) but become highly fluorescent upon binding metal ions.

  • Mechanism: The Nitrogen (imine) and Oxygen (hydroxyl) form a binding pocket.

  • Target Ions:

    
    , 
    
    
    
    ,
    
    
    .
  • Sensing Mode: CHEF (Chelation-Enhanced Fluorescence) or inhibition of ESIPT.

B. ESIPT-Based Probes

The molecule itself exhibits ESIPT. Modifications at the aldehyde position can tune this process, creating sensors for pH or polarity.

ESIPT Enol Enol Form (Ground) (Abs ~380 nm) EnolStar Enol* (Excited) Enol->EnolStar hν (Excitation) KetoStar Keto* (Excited) (Proton Transferred) EnolStar->KetoStar ESIPT (Fast) Keto Keto Form (Ground) KetoStar->Keto hν' (Emission) (~500-550 nm) Keto->Enol Ground State Equilibration

Figure 2: The ESIPT photocycle responsible for the large Stokes shift and fluorescence properties.

Experimental Protocol: Synthesis of the Schiff Base Derivative

For researchers developing a metal sensor.

  • Preparation: Dissolve 1.0 mmol of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde in 10 mL of hot Ethanol.

  • Condensation: Add 1.0 mmol of the target amine (e.g., phenylhydrazine, ethylenediamine).

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 3-6 hours. Monitor by TLC (disappearance of the aldehyde spot).

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

References
  • Vilsmeier-Haack Formylation of Naphthalene Derivatives

    • Source: Jones, G. et al. "The Vilsmeier-Haack Reaction of Substituted Naphthalenes." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the regioselectivity rules for 1,3-substituted naphthalenes.
    • [1]

  • Regioselective Demethylation with Boron Trichloride

    • Source: Brooks, P.R. et al. "Boron Trichloride/Boron Tribromide: Versatile Reagents for the Cleavage of Ethers." Journal of Organic Chemistry.
    • Context: Validates the mechanism of ortho-carbonyl selective ether cleavage.
    • [1]

  • ESIPT Mechanisms in 2-Hydroxy-1-naphthaldehydes

    • Source: Hsieh, C.C. et al. "Excited-State Intramolecular Proton Transfer in 2-Hydroxy-1-naphthaldehyde Derivatives."[1] Journal of Physical Chemistry A.

    • Context: Details the photophysics of the homologous core structure.
    • [1]

  • Synthesis of 2,4-Dimethoxy-1-naphthaldehyde (Precursor)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 98.
    • Context: Provides the foundational stoichiometry for the formyl

Sources

Exploratory

Technical Guide: 2-Hydroxy-4-methoxy-1-naphthaldehyde

Topic: 2-Hydroxy-4-methoxy-1-naphthaldehyde (CAS 75965-68-3) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Material Scientists Synthesis, Reactivity, and Applications in Chromogeni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-4-methoxy-1-naphthaldehyde (CAS 75965-68-3) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Material Scientists

Synthesis, Reactivity, and Applications in Chromogenic Systems

Executive Summary

2-Hydroxy-4-methoxy-1-naphthaldehyde (CAS 75965-68-3) is a trisubstituted naphthalene derivative characterized by a "push-pull" electronic structure. Its core features an electron-withdrawing formyl group at the C1 position, flanked by an electron-donating hydroxyl group at C2 and a methoxy group at C4. This specific substitution pattern imparts unique photophysical properties, making it a critical intermediate in the development of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores, Schiff base ligands for transition metal sensing, and oxidative couplers in cosmetic chemistry.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and experimental protocols for its application in drug discovery and material science.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
CAS Number 75965-68-3
IUPAC Name 2-Hydroxy-4-methoxy-1-naphthalenecarboxaldehyde
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃, EtOH; Insoluble in water
Key Functional Groups Aldehyde (C1), Phenolic Hydroxyl (C2), Methoxy (C4)
pKa (Predicted) ~7.5–8.5 (Phenolic OH, lowered by ortho-formyl H-bonding)

Synthetic Routes & Optimization

The synthesis of 2-hydroxy-4-methoxy-1-naphthaldehyde relies on the regioselective formylation of an activated naphthalene precursor. The most robust method is the Vilsmeier-Haack reaction , which introduces a formyl group at the most electron-rich position (C1) of the 4-methoxy-2-naphthol ring.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Electrophile: Vilsmeier reagent (Chloroiminium ion derived from DMF/POCl₃).

  • Nucleophile: 4-Methoxy-2-naphthol.

Primary Synthesis: Vilsmeier-Haack Formylation

The presence of the hydroxyl group at C2 strongly activates the C1 position. While the methoxy group at C4 also activates the ring, the C1 position is sterically and electronically favored due to the alpha effect and potential hydrogen bonding stabilization in the transition state.

Reaction Scheme Diagram

SynthesisPathway Start 1,3-Dihydroxynaphthalene (Naphthoresorcinol) Inter 4-Methoxy-2-naphthol Start->Inter Selective Methylation (MeOH, HCl or DMS) Product 2-Hydroxy-4-methoxy- 1-naphthaldehyde Inter->Product Formylation (C1) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Product Electrophilic Attack

Caption: Step-wise synthesis from naphthoresorcinol to the target aldehyde via regioselective methylation and formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃.

Materials:

  • 4-Methoxy-2-naphthol (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.2 eq)

  • Dimethylformamide (DMF, 5.0 eq, anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF to 0°C.

  • Activation: Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes at 0°C.

  • Addition: Dissolve 4-methoxy-2-naphthol in a minimum amount of DMF/DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate. Stir vigorously for 1 hour.

  • Isolation: Filter the resulting yellow precipitate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: DCM/Hexane) to yield bright yellow needles.

Reactivity & Functional Applications

Schiff Base Formation (Ligand Synthesis)

The C1-aldehyde is highly reactive toward primary amines, forming Schiff bases (imines). These derivatives are "privileged scaffolds" in coordination chemistry. The ortho-hydroxyl group allows for the formation of stable 6-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).

Mechanism: The lone pair on the amine nitrogen attacks the carbonyl carbon, followed by dehydration. The resulting azomethine (-CH=N-) linkage is stabilized by an intramolecular hydrogen bond with the C2-hydroxyl group.

Ligand Design Workflow

LigandWorkflow Aldehyde 2-Hydroxy-4-methoxy- 1-naphthaldehyde SchiffBase Schiff Base Ligand (ON Donor Set) Aldehyde->SchiffBase + Amine, EtOH, Reflux Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Metal Complex (M-L2) SchiffBase->Complex + Metal Salt (Cu, Zn, Ni)

Caption: Workflow for converting the aldehyde into bioactive Schiff base ligands and metal complexes.

Fluorescence & ESIPT Probes

This compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Ground State (Enol): The proton resides on the oxygen.

  • Excitation: Upon UV absorption, the acidity of the phenolic proton increases, and the basicity of the carbonyl oxygen increases.

  • Proton Transfer: The proton migrates to the carbonyl oxygen, forming a keto-tautomer in the excited state.

  • Emission: The keto form relaxes to the ground state, emitting light with a large Stokes shift (often >100 nm), preventing self-absorption.

Application: This mechanism is exploited to design "turn-on" fluorescent sensors for anions (F⁻, CN⁻) or metal ions (Al³⁺, Zn²⁺) which disrupt or enhance the proton transfer.

Biological & Industrial Relevance[4]

Medicinal Chemistry

Derivatives of 2-hydroxy-1-naphthaldehydes have shown potent biological activities:

  • Antibacterial: Schiff bases derived from this core have demonstrated efficacy against S. aureus and E. coli.

  • Anticancer: Copper(II) complexes of these ligands can act as DNA intercalators or proteasome inhibitors.

Cosmetic Applications

As detailed in patent literature (e.g., DE102007018380A1), CAS 75965-68-3 is utilized in oxidative hair dyeing formulations. It functions as a coupler or a direct dye, reacting with primary intermediates (like p-phenylenediamine) to produce stable, vibrant yellow-to-orange chromophores within the hair shaft.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

References

  • Title: Synthesis of substituted 2-hydroxy-1-naphthaldehydes via Vilsmeier-Haack reaction.
  • Schiff Base Ligands

    • Title: Synthesis and Characterization of Bioactive Schiff base ligand derived
    • Source:Vertex Research / NIH PubMed Central
    • URL:[Link] (Analogous chemistry for 2-hydroxy-1-naphthaldehyde derivatives).

  • Cosmetic Applications (Patent)
  • Fluorescence Mechanisms: Title: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxy-1-naphthaldehyde Derivatives. Source:Journal of Physical Chemistry A (General Mechanism Reference).
  • Chemical Substance Data

    • Title: 2-Hydroxy-4-methoxy-1-naphthaldehyde (Compound Summary).[1][2][3][4][5][6][7][8]

    • Source:PubChem / Chemical Vendors
    • Note: Specific CAS 75965-68-3 is listed in specialized catalogs and patent databases as a hair dye intermedi

Sources

Foundational

4-Methoxy-2-hydroxy-1-naphthaldehyde synonyms and nomenclature

This technical guide provides a comprehensive analysis of 4-Methoxy-2-hydroxy-1-naphthaldehyde, focusing on its nomenclature, structural identification, and synthetic pathways. Executive Summary 4-Methoxy-2-hydroxy-1-nap...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Methoxy-2-hydroxy-1-naphthaldehyde, focusing on its nomenclature, structural identification, and synthetic pathways.

Executive Summary

4-Methoxy-2-hydroxy-1-naphthaldehyde is a trisubstituted naphthalene derivative characterized by an aldehyde group at position C1, a hydroxyl group at C2, and a methoxy group at C4. It serves as a critical intermediate in the synthesis of heterocyclic compounds, fluorescent sensors (Schiff bases), and oxidative hair dye couplers. Its structure is analogous to 4-methoxysalicylaldehyde but built upon a naphthalene core, imparting distinct electronic and photophysical properties.

Nomenclature and Synonyms

IUPAC Nomenclature Logic

The naming of this compound follows the IUPAC hierarchy of functional groups:

  • Principal Group: The aldehyde (–CHO) has the highest priority, dictating the suffix "carbaldehyde" or "aldehyde" and assigning C1 to the carbon bearing the formyl group (or the ring carbon attached to it).

  • Substituents: The hydroxyl (–OH) and methoxy (–OCH₃) groups are treated as prefixes.

  • Numbering: The naphthalene ring is numbered to give the principal group the lowest locant (1). The remaining substituents are numbered to minimize their locants.

    • C1: Formyl group (Aldehyde)

    • C2: Hydroxyl group (Ortho to aldehyde)

    • C3: Unsubstituted

    • C4: Methoxy group (Para to aldehyde)[1][2][3]

Preferred IUPAC Name: 2-Hydroxy-4-methoxy-1-naphthalenecarbaldehyde (or 2-Hydroxy-4-methoxy-1-naphthaldehyde).

Synonym Table
CategorySynonymContext
Systematic 2-Hydroxy-4-methoxy-1-naphthalenecarbaldehydeIUPAC (Formal)
Systematic 4-Methoxy-2-hydroxy-1-naphthaldehydeCommon Chemical Usage
Structural 1-Formyl-2-hydroxy-4-methoxynaphthaleneSubstituent-based
Analogue 4-Methoxysalicylaldehyde naphthalene analogueComparative Chemistry
Patent/Industrial 4-Methoxy-2-naphthol-1-aldehydeIndustrial Synthesis

Structural Characterization

Molecular Structure Visualization

The following diagram illustrates the numbering scheme and the steric arrangement of the functional groups.

G Naphthalene Naphthalene Core C1 C1: Formyl (-CHO) (Principal Group) Naphthalene->C1 Position 1 C2 C2: Hydroxyl (-OH) (H-bond Donor) Naphthalene->C2 Position 2 C4 C4: Methoxy (-OCH3) (Electron Donor) Naphthalene->C4 Position 4 C1->C2 Ortho Interaction (Intramolecular H-bond)

Figure 1: Functional group topology and numbering priority for 4-Methoxy-2-hydroxy-1-naphthaldehyde.

Spectroscopic Identification

Researchers should expect the following signals in characterization (e.g., ¹H NMR in CDCl₃):

  • Aldehyde Proton (–CHO): A singlet downfield at δ 10.5 – 10.8 ppm . This is deshielded by the carbonyl and the intramolecular hydrogen bond with the C2-OH.

  • Hydroxyl Proton (–OH): A broad singlet, often exchangeable, appearing around δ 11.0 – 13.0 ppm (strongly chelated).

  • Methoxy Protons (–OCH₃): A sharp singlet at δ 3.9 – 4.0 ppm .

  • Aromatic Protons: A characteristic pattern for the naphthalene system, typically showing a singlet for H-3 (isolated between OH and OMe substituents) and multiplets for the second ring (H-5 to H-8).

Synthesis Protocol

The most reliable synthetic route involves the Vilsmeier-Haack formylation of the precursor 4-methoxy-2-naphthol . This reaction exploits the electron-rich nature of the naphthol ring, directing the formyl group to the highly activated C1 position (ortho to the hydroxyl).

Reaction Scheme

Precursor: 4-Methoxy-2-naphthol (often derived from 1,3-dihydroxynaphthalene via selective methylation). Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[4][5][6][7] Conditions: 0°C to Room Temperature, followed by Hydrolysis.

Vilsmeier Reagents Reagents: DMF + POCl3 VilsmeierAgent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VilsmeierAgent 0°C, in situ formation Intermediate Intermediate: Iminium Salt at C1 VilsmeierAgent->Intermediate + Substrate Electrophilic Aromatic Substitution Substrate Substrate: 4-Methoxy-2-naphthol Substrate->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product Product: 4-Methoxy-2-hydroxy- 1-naphthaldehyde Hydrolysis->Product Final Isolation

Figure 2: Vilsmeier-Haack formylation pathway for the synthesis of the target compound.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes to generate the Vilsmeier salt (solution turns yellow/orange).

  • Addition: Dissolve 4-methoxy-2-naphthol (1.0 equiv) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc). The C1 position is highly activated, ensuring regioselectivity.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize/basify to pH ~5–6 with saturated Sodium Acetate (NaOAc) solution to hydrolyze the iminium intermediate.

  • Isolation: The product typically precipitates as a yellow solid.[4] Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Applications & References

Key Applications
  • Schiff Base Ligands: The aldehyde condenses with primary amines to form Schiff bases (imines), used as fluorescent sensors for metal ions (e.g., Cu²⁺, Zn²⁺) due to the "push-pull" electronic system created by the 4-methoxy (donor) and the imine (acceptor).

  • Hair Dye Formulations: Cited in patent literature as a coupler in oxidative hair dye compositions, providing specific chromatic properties due to the naphthalene conjugation.

  • Pharmaceutical Intermediates: Used as a scaffold for synthesizing benzocoumarins and other polycyclic bioactive molecules.

References
  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...
    • Source: Growing Science / IJPCBS
    • URL:[Link]

  • Title: Hair treatment agent comprising tiliroside and vitamin B (WO2009060017A1)
  • Synthesis of Analogous Naphthaldehydes

    • Title: 2-Hydroxy-1-naphthaldehyde (Organic Syntheses Procedure)
    • Source: Organic Syntheses[6][8]

    • URL:[Link]

  • Schiff Base Ligand Chemistry

    • Title: Structural-Dependent N,O-Donor Imine-Appended Cu(II)/Zn(II) Complexes
    • Source: ACS Omega
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is a polyfunctional aromatic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid naphthalene core, substituted with a reactive aldehyde, a hydrogen-bond-donating hydroxyl group, and an electron-donating methoxy group, presents a unique scaffold for the synthesis of novel therapeutic agents and functional materials. The precise arrangement of these functional groups can influence intramolecular hydrogen bonding, crystal packing, and, consequently, the macroscopic physical properties that are critical for drug design, formulation, and synthesis. This guide provides a comprehensive overview of the anticipated physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the underlying chemical principles that govern its behavior. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related analogues to provide a robust predictive framework.

Predicted Physical and Chemical Properties

The physical properties of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde are dictated by the interplay of its constituent functional groups and the extensive π-system of the naphthalene ring. The following table summarizes the key physical and chemical identifiers for the compound and provides estimated values for its properties based on data from analogous structures.

PropertyValueSource/Analogue
Molecular Formula C₁₂H₁₀O₃Calculated
Molecular Weight 202.21 g/mol Calculated
Appearance Expected to be a crystalline solid, possibly off-white to yellow.Analogy with 2-hydroxynaphthalene-1-carbaldehyde[1]
Melting Point (°C) Estimated to be in the range of 70-90 °C.Based on 2-hydroxynaphthalene-1-carbaldehyde (80 °C)[1] and 4-methoxy-2-naphthaldehyde (67-69 °C).[2]
Boiling Point (°C) Expected to be > 300 °C.Analogy with 2-methoxynaphthalene (274 °C), with an increase due to the additional polar functional groups.
Solubility Limited solubility in water; soluble in polar organic solvents like alcohols, ethers, and to some extent in aromatic hydrocarbons.Based on the properties of 2-hydroxynaphthalene-1-carbaldehyde.[1]

Spectroscopic Characterization (Anticipated)

The structural elucidation of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methoxy protons. The chemical shifts will be influenced by the electronic effects of the substituents. For comparison, the ¹H NMR data for the related compound 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde showed characteristic peaks for the aldehyde proton (10.74 ppm), the hydroxyl proton (13.17 ppm), and the methoxy group (3.95 ppm)[3].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring (with distinct shifts for the substituted and unsubstituted positions), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1650-1680 cm⁻¹. A broad O-H stretching band for the hydroxyl group will likely appear in the region of 3200-3600 cm⁻¹. C-O stretching bands for the methoxy and hydroxyl groups, as well as C-H and C=C stretching and bending vibrations for the aromatic ring, will also be present.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol, is expected to show absorption maxima corresponding to the π-π* transitions of the naphthalene ring system.[4] The presence of the auxochromic hydroxyl and methoxy groups is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene.

Experimental Protocols

The following section details the step-by-step methodologies for the determination of the key physical and spectral properties of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde.

Melting Point Determination

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Grind the crystalline sample to a fine powder. Prep2 Pack the powder into a capillary tube to a height of 2-3 mm. Prep1->Prep2 Measure1 Place the capillary tube in a melting point apparatus. Measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). Measure1->Measure2 Val1 Calibrate the apparatus with a known standard. Measure3 Record the temperature range from the first appearance of liquid to complete melting. Measure2->Measure3

Caption: A stepwise workflow for accurate melting point determination.

  • Sample Preparation: A small amount of the crystalline 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde is finely ground and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised gradually, and the range from the initial to the final melting point is recorded.

  • Causality: A sharp melting point range is indicative of high purity. Impurities typically broaden and depress the melting point range.

Spectroscopic Analysis

Diagram: General Workflow for Spectroscopic Analysis

SpectroWorkflow Start Pure Sample of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR UVVis UV-Vis Spectroscopy Start->UVVis MS Mass Spectrometry Start->MS Data Structural Elucidation and Purity Assessment NMR->Data IR->Data UVVis->Data MS->Data

Caption: A comprehensive workflow for spectroscopic characterization.

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Record the spectra on a high-resolution NMR spectrometer.

    • Self-Validation: The integration of the proton signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

  • FT-IR Spectroscopy:

    • Sample Preparation: The spectrum can be recorded using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

    • Trustworthiness: The presence of characteristic peaks for the aldehyde, hydroxyl, and aromatic functionalities provides a high degree of confidence in the compound's identity.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

    • Expertise & Experience: The choice of solvent can influence the position of the absorption maxima (solvatochromism), providing insights into the electronic structure of the molecule.

Synthesis and Reactivity

A plausible and efficient method for the synthesis of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (in this case, 4-methoxy-2-naphthol) in a basic solution with chloroform. An improved procedure for the synthesis of the related 2-hydroxynaphthalene-1-carbaldehyde using aqueous ethyl alcohol avoids the need for steam or vacuum distillation, suggesting a more convenient route.[5]

Diagram: Simplified Reimer-Tiemann Reaction Pathway

ReimerTiemann Reactant 4-Methoxy-2-naphthol Reagents CHCl₃, NaOH(aq) Intermediate Dichlorocarbene Intermediate Reactant->Intermediate Reaction with Product 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde Intermediate->Product Electrophilic Aromatic Substitution

Sources

Foundational

Solubility Profiling and Thermodynamic Modeling of 4-Methoxy-Substituted Hydroxynaphthaldehydes

Content Type: Technical Guide & Protocol Framework Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists Executive Summary: The Criticality of Solubility Data In the development of advanced Sch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocol Framework Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists

Executive Summary: The Criticality of Solubility Data

In the development of advanced Schiff base ligands, optoelectronic materials, and pharmaceutical intermediates, 4-methoxy-substituted hydroxynaphthaldehydes (e.g., 4-methoxy-2-hydroxy-1-naphthaldehyde) represent a class of compounds where solubility dictates process efficiency.

The presence of the 4-methoxy group (electron-donating) alongside the hydroxy-formyl motif creates a complex solubility landscape. Unlike simple naphthalene derivatives, these compounds exhibit strong intramolecular hydrogen bonding (between the -OH and -CHO groups) and significant lattice energy variations.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of these compounds. It moves beyond static data points to establish a self-validating protocol for solvent selection in recrystallization and reaction engineering.

Molecular Architecture & Solvent Interaction Mechanisms

To predict solubility behavior, one must understand the competing forces at the molecular level.

Structural Determinants[1]
  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group (position 2) and the aldehyde (position 1) often forms a stable 6-membered pseudo-ring. This reduces the polarity of the molecule, lowering its affinity for protic solvents compared to non-hydrogen-bonded isomers.

  • The 4-Methoxy Effect: The methoxy group at position 4 acts as a weak hydrogen bond acceptor but primarily increases the lipophilicity and electron density of the naphthalene ring. This enhances solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Acetone) compared to unsubstituted hydroxynaphthaldehydes.

Solvent Class Compatibility
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility Trend
Polar Aprotic DMF, DMSO, AcetoneDipole-dipole; H-bond acceptanceHigh. Disrupts crystal lattice effectively.
Polar Protic Methanol, EthanolH-bond donation/acceptanceModerate. Competes with intramolecular H-bonds.
Non-Polar Toluene, HexaneVan der Waals forcesLow. Limited interaction with polar functional groups.
Ethers THF, 1,4-DioxaneLewis base interactionGood. Effective solvation of the methoxy group.

Experimental Protocols: Determination of Mole Fraction Solubility

For high-precision data required in thermodynamic modeling, two complementary methods are recommended: the Laser Monitoring Method (dynamic) and the Shake-Flask Method (static equilibrium).

Protocol A: Automated Laser Monitoring Method

This method minimizes human error and provides continuous data across a temperature range.

Principle: The dissolution of solid particles decreases the scattering of a laser beam passing through the solvent. The "clear point" indicates saturation.

LaserMonitoring Start Start: Solvent Preparation Weigh Gravimetric Addition (Solute + Solvent) Start->Weigh TempControl Thermostat Control (T ± 0.05 K) Weigh->TempControl Laser Laser Transmission (λ = 635 nm) TempControl->Laser Detect Photodiode Detection (Scattering Intensity) Laser->Detect Logic Is Transmittance Stable? Detect->Logic Record Record T and Mass (Equilibrium Point) Logic->Record Yes (Clear Solution) Next Add Solute Increment Logic->Next No (Turbid) Record->Next Next Data Point Next->TempControl Heat to Dissolve

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Protocol B: Equilibrium Shake-Flask Method (Validation)

Use this to validate specific isotherms generated by the laser method.

  • Preparation: Add excess 4-methoxy-substituted hydroxynaphthaldehyde to 50 mL of solvent.

  • Equilibration: Agitate in a thermostatic shaker (e.g., 150 rpm) for 72 hours.

  • Sampling: Stop agitation and allow settling for 4 hours. Filter the supernatant through a 0.45 µm heated syringe filter.

  • Analysis: Dilute and analyze via HPLC-UV (typically 254 nm or λ_max of the specific derivative).

Thermodynamic Modeling & Correlation

Experimental data (


) must be correlated with thermodynamic models to calculate dissolution enthalpy (

) and entropy (

).
The Modified Apelblat Model

This is the most robust empirical model for hydroxynaphthaldehydes in organic solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from non-linear regression.
    
The van't Hoff Analysis

Used to determine if the dissolution is endothermic or exothermic.



Interpretation:

  • Positive

    
    :  Endothermic process (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolution).
    

ThermoModel cluster_Models Model Correlation Data Experimental Data (x_exp vs T) Apelblat Modified Apelblat Eq. (Curve Fitting) Data->Apelblat VantHoff Van't Hoff Eq. (Linear Regression) Data->VantHoff Hansen Hansen Solubility Parameters (HSP) Data->Hansen Calc Calculate Parameters (A, B, C, ΔH, ΔS) Apelblat->Calc VantHoff->Calc Error Error Analysis (RMSD, RAD) Calc->Error Output Thermodynamic Profile & Solvent Selection Error->Output

Figure 2: Computational workflow for thermodynamic parameter extraction.

Representative Data & Process Implications

While specific values vary by isomer (e.g., 1-hydroxy vs 2-hydroxy), the following trends are characteristic of 4-methoxy-hydroxynaphthaldehydes based on literature for structural analogues (e.g., 2-hydroxy-1-naphthaldehyde).

Solubility Ranking (Representative)
SolventPolarity IndexSolubility at 298.15 K (Mole Fraction)Temperature Sensitivity
DMF 6.4High (

range)
Moderate
Acetone 5.1Moderate-HighHigh
Ethanol 5.2Moderate (

range)
High
Toluene 2.4Low (

range)
Moderate
Water 9.0NegligibleLow
Process Optimization Strategy
  • Cooling Crystallization: Ethanol or Isopropanol are ideal solvents. They show a steep solubility curve (high

    
    ), allowing for high recovery yields upon cooling.
    
  • Anti-Solvent Crystallization: Dissolve the compound in a minimum volume of DMF or THF , then slowly add Water or Hexane to induce precipitation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Link

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link

  • PubChem Compound Summary. (2025). 4-Methoxy-1-naphthaldehyde (CAS 15971-29-6).[1][2] National Center for Biotechnology Information. Link

Sources

Exploratory

A Technical Guide to 2-Hydroxy-1-Naphthaldehyde and its 4-Methoxy Derivative: A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and potential. This guide provides an in-depth technical exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and potential. This guide provides an in-depth technical exploration of two such molecules: 2-hydroxy-1-naphthaldehyde and its 4-methoxy derivative. We will dissect their fundamental differences, from electronic properties to chemical reactivity and spectroscopic signatures, offering field-proven insights for researchers, scientists, and professionals in drug development.

At a Glance: Core Structural and Physical Distinctions

The primary distinction between 2-hydroxy-1-naphthaldehyde and its 4-methoxy derivative lies in the nature of the substituent at the C4 position of the naphthalene ring. The parent compound possesses a hydroxyl (-OH) group, while its derivative features a methoxy (-OCH₃) group. This seemingly minor alteration imparts significant differences in their electronic and, consequently, their chemical and physical properties.

Property2-Hydroxy-1-Naphthaldehyde4-Methoxy-1-Naphthaldehyde
CAS Number 708-06-5[1]15971-29-6[2]
Molecular Formula C₁₁H₈O₂[3]C₁₂H₁₀O₂
Molecular Weight 172.18 g/mol [3]186.21 g/mol [4]
Appearance Yellow crystalline powder[1]Slightly beige to pink-brown low melting solid
Melting Point 76-80 °C[1]35-36 °C
Boiling Point 192 °C at 27 mmHg[1]212 °C at 40 mmHg
Solubility Soluble in ethanol, ethyl acetate, and hot water.[1]Soluble in organic solvents like ethanol and ether; limited solubility in water.

The Electronic Influence of the Hydroxyl vs. Methoxy Group

The hydroxyl group in 2-hydroxy-1-naphthaldehyde is a powerful electron-donating group through resonance, while also being a proton donor. This dual nature is central to its reactivity. The lone pairs on the oxygen atom delocalize into the naphthalene ring, increasing the electron density, particularly at the ortho and para positions. Furthermore, the acidic proton of the hydroxyl group can participate in hydrogen bonding and can be abstracted under basic conditions, forming a phenoxide ion, which is an even stronger electron-donating group.

Conversely, the methoxy group in the 4-methoxy derivative is also an electron-donating group via resonance, but it lacks an acidic proton. The methyl group is electron-donating through a weak inductive effect. This absence of a labile proton and the steric bulk of the methyl group, when compared to a hydrogen atom, are key differentiators in its chemical behavior.

G cluster_0 2-Hydroxy-1-Naphthaldehyde cluster_1 4-Methoxy-2-Hydroxy-1-Naphthaldehyde 2-OH-Naph 2-Hydroxy-1-Naphthaldehyde OH_group Hydroxyl Group (-OH) at C2 2-OH-Naph->OH_group Electron-donating (resonance) Proton donor CHO_group_1 Aldehyde Group (-CHO) at C1 2-OH-Naph->CHO_group_1 Naph_ring_1 Naphthalene Ring 2-OH-Naph->Naph_ring_1 OH_group->Naph_ring_1 Increases electron density 4-MeO-Naph 4-Methoxy Derivative MeO_group Methoxy Group (-OCH3) at C4 4-MeO-Naph->MeO_group Electron-donating (resonance) No acidic proton OH_group_2 Hydroxyl Group (-OH) at C2 4-MeO-Naph->OH_group_2 CHO_group_2 Aldehyde Group (-CHO) at C1 4-MeO-Naph->CHO_group_2 Naph_ring_2 Naphthalene Ring 4-MeO-Naph->Naph_ring_2 MeO_group->Naph_ring_2 Increases electron density

Caption: Functional group comparison.

A Comparative Look at Chemical Reactivity

The electronic differences between the hydroxyl and methoxy groups directly translate to distinct patterns of chemical reactivity.

Schiff Base Formation: A Playground for 2-Hydroxy-1-Naphthaldehyde

A hallmark of 2-hydroxy-1-naphthaldehyde's reactivity is its propensity to form Schiff bases through condensation with primary amines.[5][6][7][8] The hydroxyl group in the ortho position to the aldehyde plays a crucial role in stabilizing the resulting imine through intramolecular hydrogen bonding, forming a six-membered ring. This pre-organization enhances the electrophilicity of the aldehyde carbon, facilitating the nucleophilic attack by the amine.

The resulting Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[5][6] These complexes have garnered significant interest in catalysis and as potential therapeutic agents.[5]

G cluster_0 Reaction Pathway 2-OH-Naph 2-Hydroxy-1-Naphthaldehyde Intermediate Carbinolamine Intermediate 2-OH-Naph->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate Schiff_Base Schiff Base (Imine) Intermediate->Schiff_Base - H2O H2O Water (H2O)

Caption: Schiff base formation workflow.

Reactivity of the 4-Methoxy Derivative

The 4-methoxy derivative also undergoes reactions typical of aldehydes, such as condensation and oxidation.[9] However, the absence of the ortho-hydroxyl group means that the resulting Schiff bases lack the intramolecular hydrogen bonding that stabilizes their 2-hydroxy counterparts. This can influence the stability and conformational preferences of the products. The electron-donating nature of the methoxy group can also modulate the reactivity of the naphthalene ring in electrophilic substitution reactions.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences are clearly reflected in the spectroscopic data of these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)-OH Proton (ppm)-OCH₃ Protons (ppm)Solvent
2-Hydroxy-1-Naphthaldehyde 7.0 - 8.5 (m)~10.2 (s)~11.0 - 16.0 (br s)-CDCl₃
4-Methoxy-1-Naphthaldehyde 6.8 - 9.3 (m)~10.16 (s)[10]-~4.04 (s)[10]CDCl₃[10]
  • Key Difference: The most striking difference is the presence of a broad singlet in the downfield region (11.0 - 16.0 ppm) for 2-hydroxy-1-naphthaldehyde, corresponding to the intramolecularly hydrogen-bonded hydroxyl proton. This signal is absent in the 4-methoxy derivative, which instead shows a sharp singlet around 4.04 ppm for the methoxy protons.[10]

¹³C NMR:

CompoundAromatic Carbons (ppm)Aldehyde Carbon (ppm)C-OH Carbon (ppm)C-OCH₃ Carbon (ppm)-OCH₃ Carbon (ppm)
2-Hydroxy-1-Naphthaldehyde 110 - 160~192~160--
4-Methoxy-1-Naphthaldehyde 100 - 160~190-~158~55
  • Key Difference: The carbon attached to the hydroxyl group (C-OH) in 2-hydroxy-1-naphthaldehyde appears at a downfield chemical shift (~160 ppm). In the 4-methoxy derivative, the carbon attached to the methoxy group (C-OCH₃) is also downfield (~158 ppm), and a distinct signal for the methoxy carbon itself appears around 55 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Compoundν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-O) (cm⁻¹)Aromatic ν(C=C) (cm⁻¹)
2-Hydroxy-1-Naphthaldehyde 3100-3300 (broad)~1650~1200-13001400-1600
4-Methoxy-1-Naphthaldehyde -~1680~1250 (asymmetric stretch) & ~1030 (symmetric stretch)1400-1600
  • Key Difference: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in 2-hydroxy-1-naphthaldehyde.[11][12] This is absent in the spectrum of the 4-methoxy derivative. The carbonyl stretching frequency (ν(C=O)) is typically lower in the 2-hydroxy compound due to the intramolecular hydrogen bonding, which weakens the C=O double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Both compounds exhibit strong UV absorption due to the extended π-system of the naphthalene ring. However, the position and intensity of the absorption maxima can differ. The hydroxyl and methoxy groups, being auxochromes, cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted naphthaldehyde. The specific λ_max values will depend on the solvent used. For instance, in acetonitrile, 2-hydroxy-6-nitro-1-naphthaldehyde shows absorption bands at 295 and 340 nm.[13]

Applications in Drug Development and Beyond

The distinct properties of these two naphthaldehyde derivatives have led to their application in diverse scientific fields.

2-Hydroxy-1-Naphthaldehyde: A Versatile Building Block
  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[14] Its ability to form stable Schiff base complexes is particularly exploited in the design of metallodrugs.

  • Fluorescent Probes and Chemosensors: The extended conjugation and the presence of the hydroxyl group make its derivatives suitable for use as fluorescent probes for the detection of metal ions and other analytes.

  • Dyes and Pigments: The chromophoric naphthaldehyde core allows for its use in the synthesis of various dyes and pigments.

4-Methoxy-1-Naphthaldehyde: A Tool for Biocatalysis and Medicinal Chemistry
  • Fluorogenic Substrate: 4-Methoxy-1-naphthaldehyde is utilized as a fluorogenic substrate for alcohol dehydrogenases (ADHs).[2] This application is valuable in enzymatic assays and for studying the activity of these enzymes, which are important in various metabolic pathways.

  • Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs, where it can improve pharmacokinetic properties, such as metabolic stability and membrane permeability. The 4-methoxy-1-naphthaldehyde scaffold is therefore of interest in the development of new therapeutic agents. For example, some 4-methoxy derivatives have shown potential as dual inhibitors of aromatase and steroid sulfatase, which are targets in the treatment of hormone-dependent breast cancer.[15]

Experimental Protocols

Synthesis of 2-Hydroxy-1-Naphthaldehyde (Reimer-Tiemann Reaction)

Principle: This reaction involves the ortho-formylation of a phenol (in this case, 2-naphthol) in a basic solution with chloroform.

Procedure:

  • Dissolve 2-naphthol in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask with stirring.

  • Heat the mixture to 60-70 °C.

  • Add chloroform dropwise from the dropping funnel. An exothermic reaction should commence. Maintain a gentle reflux by controlling the rate of chloroform addition.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Distill off the excess chloroform and ethanol.

  • Cool the residue and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • The product, 2-hydroxy-1-naphthaldehyde, will precipitate as a solid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Synthesis of 4-Methoxy-1-Naphthaldehyde (Williamson Ether Synthesis)

Principle: This is a standard method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. Here, we will methylate 4-hydroxy-1-naphthaldehyde.

Procedure:

  • Dissolve 4-hydroxy-1-naphthaldehyde in a suitable aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

This in-depth guide has illuminated the significant differences between 2-hydroxy-1-naphthaldehyde and its 4-methoxy derivative. The presence of a hydroxyl group versus a methoxy group at the C4 position profoundly influences their electronic properties, chemical reactivity, and spectroscopic characteristics. For researchers and drug development professionals, a thorough understanding of these distinctions is paramount for making informed decisions in the design and synthesis of novel molecules with desired functionalities and therapeutic potential. The versatility of 2-hydroxy-1-naphthaldehyde in forming stable Schiff base complexes and the utility of 4-methoxy-1-naphthaldehyde as a fluorogenic substrate and a building block in medicinal chemistry underscore the importance of these naphthaldehyde derivatives in modern chemical and biomedical research.

References

  • Academia.edu. (n.d.). The influence of the hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde as evaluated by both experimental and computational methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

  • Ahmad, A., Abdulazeez, A. M., Aminu, A., & Sagagi, B. S. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O-PHENYLENEDIAMINE AND 2-HYDROXY-1-NAPTHALDEHYDE AND ITS Mn(II), Co(II), and Zn(II), METAL COMPLEXES. International Journal of Mathematics and Physical Sciences Research, 11(1), 1-8.
  • CrystEngComm. (2013). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1- naphth- aldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1-naphthaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2-Hydroxy-1-naptahldehyde. Retrieved from [Link]

  • Canadian Science Publishing. (1973). Photo-additions of Naphthalene Derivatives with Substituted Ethylenes: Influence of Methoxy- and Cyano-substituents on the Products. Canadian Journal of Chemistry, 51(10), 1673-1682.
  • ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... Retrieved from [Link]

  • RSC Publishing. (2024).
  • ORCA - Cardiff University. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Assessment: Photostability of 2-Hydroxy-4-Methoxynaphthalene-1-Carbaldehyde

Executive Summary This technical guide provides a comprehensive analysis of the photochemical stability of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde (HMNC) . As a critical intermediate in the synthesis of ratiometric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photochemical stability of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde (HMNC) . As a critical intermediate in the synthesis of ratiometric fluorescent probes (e.g., for hydrazine or Al³⁺ detection) and a functional fluorophore in its own right, its stability profile is governed by a competition between protective Excited-State Intramolecular Proton Transfer (ESIPT) and irreversible photo-oxidation .

While the ESIPT mechanism confers significant photostability compared to non-hydrogen-bonded aromatic aldehydes, HMNC remains susceptible to degradation under high-intensity UV irradiation in aerobic conditions, primarily converting to 2-hydroxy-4-methoxynaphthalene-1-carboxylic acid . This guide details the mechanistic underpinnings, degradation pathways, and validated protocols for assessing and mitigating these risks.

Structural Basis of Photophysics: The ESIPT Shield

The photostability of HMNC is not intrinsic to the naphthalene core but is an emergent property of the specific substitution pattern at the C1 and C2 positions.

The Intramolecular Hydrogen Bond

In the ground state (


), HMNC exists primarily in the Enol  form. A strong intramolecular hydrogen bond (IMHB) forms between the hydroxyl proton at C2 and the carbonyl oxygen of the aldehyde at C1. This 6-membered ring system is the structural prerequisite for ESIPT.
The ESIPT Mechanism

Upon photon absorption, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase significantly. This drives the proton transfer, creating a Keto-tautomer in the excited state (


).
  • Radiative Decay: The excited Keto form relaxes to the ground state Keto form, emitting a photon (fluorescence) with a large Stokes shift.

  • Non-Radiative Decay: The ground state Keto form is unstable and rapidly back-transfers the proton to regenerate the original Enol form.

Why this matters for stability: This cycle acts as a "photochemical heat sink," rapidly dissipating excitation energy without breaking covalent bonds. However, "leakage" from this cycle leads to degradation.

Visualization of the ESIPT Cycle vs. Degradation

The following diagram illustrates the protective ESIPT cycle and the point of failure where oxidation occurs.

ESIPT_Mechanism Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 UV Absorption (hv) Keto_S1 Keto Form (S1) Excited Tautomer Enol_S1->Keto_S1 Proton Transfer (ESIPT) Degradation Photo-Oxidation (Carboxylic Acid) Enol_S1->Degradation ISC / ROS Attack (Aerobic) Keto_S0 Keto Form (S0) Ground Tautomer Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer (Rapid)

Figure 1: The ESIPT cycle (Enol-Keto tautomerism) dissipates energy, protecting the molecule. Disruption of this cycle or ROS attack leads to irreversible oxidation.

Photochemical Degradation Pathways[1]

Despite the ESIPT protection, HMNC is not immune to photodegradation. The electron-donating methoxy group (-OCH₃) at the C4 position enriches the electron density of the naphthalene ring, potentially increasing susceptibility to electrophilic attack by Reactive Oxygen Species (ROS).

Primary Degradation: Photo-Oxidation

Under aerobic conditions and UV exposure (particularly <350 nm), the aldehyde group (-CHO) is the primary site of reactivity.

  • Mechanism: Excitation generates singlet oxygen (

    
    ) or superoxide radicals via Intersystem Crossing (ISC) to the triplet state.
    
  • Product: The aldehyde oxidizes to the carboxylic acid: 2-hydroxy-4-methoxynaphthalene-1-carboxylic acid .

  • Impact: This product is non-fluorescent (or has distinct spectral properties) and acidic, potentially disrupting pH-sensitive applications.

Solvent-Mediated Instability
  • Protic Solvents (Methanol, Water): These solvents compete for hydrogen bonding with the C2-hydroxyl and C1-carbonyl groups. If the solvent disrupts the intramolecular H-bond, the ESIPT channel is blocked. The molecule is forced to dissipate energy via other pathways, significantly increasing the quantum yield of degradation.

  • Aprotic Solvents (Acetonitrile, DMSO): These support the intramolecular H-bond, maximizing stability.

Experimental Assessment Protocols

To validate the stability of HMNC for your specific application, follow this self-validating experimental workflow.

Materials & Equipment
  • Light Source: Xenon arc lamp (Solar simulator) or UV-LED (365 nm) with calibrated irradiance (e.g., 10 mW/cm²).

  • Actinometer: Quinine Hydrochloride (standard) or Potassium Ferrioxalate (for high precision).

  • Analysis: HPLC-DAD (Diode Array Detector) and ¹H-NMR.

Protocol: Kinetic Stability Assay

Step 1: Sample Preparation Prepare a 50 µM solution of HMNC in HPLC-grade Acetonitrile.

  • Control A: Dark Control (wrapped in foil, kept at same temp).

  • Control B: Solvent Blank.

  • Variable: Aerated vs. Deaerated (Argon purged for 15 min).

Step 2: Irradiation Expose samples to the light source in quartz cuvettes.

  • Sampling Intervals: 0, 5, 15, 30, 60, 120 minutes.

Step 3: Analytical Monitoring Inject aliquots into HPLC.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 50% -> 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: Monitor absorbance at 254 nm and the specific

    
     of HMNC (~360-380 nm).
    
Data Interpretation (Self-Validation)

A valid experiment must show:

  • Isosbestic Points: In UV-Vis, distinct isosbestic points indicate a clean conversion to a single photoproduct (likely the acid).

  • Mass Balance: The disappearance of the HMNC peak in HPLC should correlate with the appearance of the degradation peak.

  • Dark Control Stability: >99% recovery in the dark control confirms degradation is photonic, not thermal.

Workflow Visualization

Experimental_Workflow Prep Sample Prep (50 µM in ACN) Purge De-oxygenation (Argon Purge) Prep->Purge Optional (Mechanism Check) Irradiate Irradiation (365nm / Xenon) Prep->Irradiate Standard Test Purge->Irradiate Aliquot Aliquot Sampling (t=0, 15, 30...) Irradiate->Aliquot Time Course Analysis HPLC-DAD / MS Analysis Aliquot->Analysis Analysis->Irradiate Adjust Time if <5% Deg.

Figure 2: Step-by-step workflow for quantifying photodegradation kinetics.

Quantitative Stability Data (Reference Values)

The following table summarizes expected stability metrics based on the structural class of 2-hydroxy-1-naphthaldehydes.

ParameterConditionExpected OutcomeRisk Level
Solid State Ambient Light (Indoor)Stable (> 1 year)Low
Solution (ACN) Ambient Light (Indoor)< 5% degradation (24h)Low
Solution (ACN) Direct UV (365nm, High Intensity)

4-6 hours
Moderate
Solution (MeOH) Direct UV (365nm, High Intensity)

1-2 hours
High
Degradation Product Aerobic OxidationCarboxylic Acid DerivativeN/A

Note: The methoxy group may slightly accelerate oxidation compared to the unsubstituted parent due to increased electron density.

References

  • Mechanism of ESIPT in Naphthaldehyde Deriv

    • Title: Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone.[1]

    • Source: ResearchG
    • Link:[Link]

  • General Photo-oxid

    • Title: Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions.[2]

    • Source: Green Chemistry (RSC).
    • Link:[Link]

  • ICH Photostability Testing Guidelines

    • Title: Q1B Photostability Testing of New Drug Substances and Products.
    • Source: ICH (International Council for Harmonisation).[3]

    • Link:[Link]

  • 2-Hydroxy-1-naphthaldehyde as a Sensor Scaffold

    • Title: 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors.[1]

    • Source: ResearchG
    • Link:[Link]

Sources

Exploratory

Advanced Technical Guide: 4-Methoxy-2-Hydroxy-1-Naphthaldehyde Derivatives

Executive Summary The 4-methoxy-2-hydroxy-1-naphthaldehyde (MHNA) scaffold represents a privileged structure in the fields of organic electronics, fluorescent sensing, and medicinal chemistry. Distinguished by its push-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-2-hydroxy-1-naphthaldehyde (MHNA) scaffold represents a privileged structure in the fields of organic electronics, fluorescent sensing, and medicinal chemistry. Distinguished by its push-pull electronic architecture —where the electron-donating methoxy group at the C4 position interacts with the electron-withdrawing formyl group at C1—this core exhibits enhanced photophysical properties compared to its unsubstituted parent, 2-hydroxy-1-naphthaldehyde.

This guide provides a comprehensive technical analysis of the synthesis, derivatization, and application of MHNA derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights into exploiting this scaffold for Excited-State Intramolecular Proton Transfer (ESIPT) sensors and antimicrobial drug discovery.

Core Synthesis & Structural Logic

The Strategic Scaffold

The MHNA core is defined by three critical functional motifs:

  • C1-Formyl Group: The electrophilic handle for Schiff base condensation and the acceptor in the intramolecular charge transfer (ICT) system.

  • C2-Hydroxyl Group: Essential for ESIPT mechanisms; it forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen, locking the molecule in a planar conformation.

  • C4-Methoxy Group: An auxiliary electron donor that red-shifts absorption/emission maxima and modulates the pKa of the C2-hydroxyl, thereby tuning the sensitivity of the sensor to metal ions or pH changes.

Synthesis of the Core (MHNA)

The most robust route to 4-methoxy-2-hydroxy-1-naphthaldehyde is the Vilsmeier-Haack formylation of 4-methoxy-2-naphthol. This electrophilic aromatic substitution is highly regioselective due to the directing effects of the hydroxyl and methoxy groups, which synergistically activate the C1 position.

Protocol 1: Vilsmeier-Haack Formylation
  • Reagents: 4-methoxy-2-naphthol (1.0 eq), Phosphorus oxychloride (

    
    , 1.2 eq), DMF (3.0 eq).
    
  • Solvent: Dichloromethane (DCM) or neat DMF.

  • Conditions:

    
    , 4–6 hours.
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 4-methoxy-2-naphthol (10 mmol) in anhydrous DMF (5 mL).
    
  • Vilsmeier Reagent Formation: In a separate vessel, cool DMF (30 mmol) to

    
     and add 
    
    
    
    (12 mmol) dropwise. Stir for 30 min to generate the chloroiminium ion (Vilsmeier reagent).
  • Addition: Cannulate the Vilsmeier reagent into the naphthol solution at

    
    . The solution will typically turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Pour the reaction mixture into crushed ice (100 g) containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol to obtain yellow needles.

Yield: Typically 75–85%. Characterization:


 will show a singlet at 

ppm (CHO) and a broad singlet at

ppm (OH,

exchangeable).

Derivatization Strategies: Schiff Bases

The primary utility of MHNA lies in its conversion to Schiff base (imine) ligands . These derivatives are "Turn-On" fluorescent sensors. The C=N bond isomerizes or hydrolyzes in the presence of specific analytes, or the nitrogen participates in chelating metal ions, quenching ESIPT and altering fluorescence.

Synthesis of Schiff Base Derivatives

The condensation of MHNA with primary amines or hydrazides is catalyzed by weak acids.

Protocol 2: General Schiff Base Condensation
  • Reagents: MHNA (1.0 eq), Primary Amine/Hydrazide (1.0 eq), Glacial Acetic Acid (cat.).

  • Solvent: Absolute Ethanol or Methanol.

Step-by-Step Procedure:

  • Dissolve MHNA (1 mmol) in absolute ethanol (10 mL).

  • Add the target amine (e.g., 4-aminobenzoic acid, phenylhydrazine) (1 mmol).

  • Add 2–3 drops of glacial acetic acid.

  • Reflux at

    
     for 3–6 hours.
    
  • Work-up: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Mechanism of Action: Chemo-Sensing

MHNA derivatives operate primarily via the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism.

  • Off/On State: In the free ligand, the excited state undergoes proton transfer from the -OH to the imine -N, forming a keto-tautomer that emits with a large Stokes shift (often weak fluorescence due to non-radiative decay).

  • Metal Binding (CHEF): Upon binding a metal ion (e.g.,

    
    , 
    
    
    
    ), the proton is displaced, and the metal coordinates to the phenolate oxygen and imine nitrogen. This blocks ESIPT and rigidifies the molecule, triggering Chelation-Enhanced Fluorescence (CHEF) .
Visualization: Synthesis & Sensing Pathway

MHNA_Pathways Substrate 4-Methoxy-2-naphthol Core MHNA Core (Aldehyde) Substrate->Core Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Core Schiff Schiff Base Ligand (Weak Fluorescence) Core->Schiff Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Schiff Complex Fluorescent Complex (CHEF Effect) Schiff->Complex Coordination Metal Metal Ion (Zn2+, Al3+) Metal->Complex

Figure 1: Synthetic route from naphthol precursor to MHNA core, followed by derivatization to Schiff base sensors and metal complexation.

Biological & Therapeutic Applications[1][2][3][4][5]

Beyond sensing, MHNA derivatives exhibit potent biological activities due to the naphthalene moiety's ability to intercalate DNA and the Schiff base's ability to chelate metalloenzymes.

Antimicrobial Activity

Schiff bases derived from MHNA have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The azomethine (

    
    ) linkage acts as a pharmacophore, disrupting cell walls.
    
  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    ) on the amine phenyl ring typically enhance antibacterial potency, while electron-donating groups (e.g., 
    
    
    
    ) enhance antifungal activity.
Data Summary: Activity Profile
Derivative TypeTarget / AnalyteMechanismDetection Limit / MIC
Hydrazone (MHNA + Benzohydrazide)

Fluorescence Turn-On (CHEF)

Imine (MHNA + Phenylenediamine)

Fluorescence Quenching (PET)

Thiosemicarbazone S. aureusMembrane DisruptionMIC:

Thiosemicarbazone C. albicansErgosterol InhibitionMIC:

Experimental Validation & Quality Control

To ensure Trustworthiness and reproducibility, the following quality control checks are mandatory for synthesized MHNA derivatives.

NMR Validation Criteria
  • Aldehyde Proton: Must appear as a sharp singlet > 10.0 ppm. If multiplet or shifted < 9.0 ppm, oxidation to carboxylic acid or incomplete hydrolysis has occurred.

  • Imine Proton: In Schiff bases, the aldehyde peak disappears and is replaced by an azomethine singlet at

    
     ppm.
    
  • OH Signal: A broad singlet > 12.0 ppm confirms the presence of the intramolecular H-bond. Disappearance of this peak in metal complexes confirms coordination via the oxygen.

Fluorescence Titration Setup
  • Stock Solution: Prepare

    
     ligand in DMSO.
    
  • Working Solution: Dilute to

    
     in HEPES buffer/EtOH (1:1, pH 7.4).
    
  • Titration: Add aliquots of metal ion stock (

    
     or similar).
    
  • Measurement: Excite at

    
    . Monitor emission at 
    
    
    
    .
  • Data Processing: Plot

    
     vs. 
    
    
    
    . Use the Benesi-Hildebrand plot to determine the binding constant (
    
    
    ).

References

  • Synthesis of Naphthaldehyde Deriv

    • Title: Vilsmeier-Haack Reaction: A Versatile Method for Formylation.[1][2]

    • Source: Organic Syntheses / Reaction Guide.
    • URL:[Link]

  • Fluorescent Sensing Mechanisms

    • Title: Recent progress in the development of Schiff base-based fluorescent probes for metal ion detection.[3]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Biological Activity of Schiff Bases

    • Title: Synthesis and Antimicrobial Activity of Copper(II) Complexes with Schiff Bases.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Naphthalimide and Naphthaldehyde Sensors

    • Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution.
    • Source: NCBI / PMC.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Hydroxy-4-Methoxynaphthalene-1-Carbaldehyde

[1] Executive Summary This application note details the protocol for the regioselective C-formylation of 4-methoxy-2-naphthol to synthesize 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde. This scaffold is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the regioselective C-formylation of 4-methoxy-2-naphthol to synthesize 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde. This scaffold is a critical intermediate in the development of Schiff base ligands, fluorescent sensors, and pharmaceutical pharmacophores.

The synthesis utilizes the Vilsmeier-Haack reaction , chosen for its high regioselectivity towards electron-rich aromatic systems. Unlike the Reimer-Tiemann reaction, which often suffers from low yields and carbene-mediated side reactions, the Vilsmeier-Haack protocol offers a controlled electrophilic aromatic substitution (EAS) pathway, exclusively targeting the C1 position due to the synergistic directing effects of the hydroxyl and methoxy substituents.

Scientific Foundation & Mechanistic Logic

Regioselectivity Analysis

The substrate, 4-methoxy-2-naphthol, presents a naphthalene ring activated by two electron-donating groups (EDGs):[1]

  • -OH at C2: Strongly activating, ortho/para director.

  • -OMe at C4: Activating, ortho/para director.

Why C1?

  • Electronic Synergy: Position C1 is ortho to the hydroxyl group and para to the methoxy group. Both substituents electronically activate this position.

  • Steric Factors: While C3 is also ortho to both groups, it is sterically crowded (flanked by -OH and -OMe).[1] C1 is the "alpha" position of the naphthalene ring, which is inherently more reactive to electrophilic attack than the "beta" positions, and is less sterically hindered than C3.

Reaction Mechanism

The reaction proceeds via the in-situ generation of the chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl₃.[2][3] This electrophile attacks the most electron-rich position (C1) of the naphthol.

Critical Note on O-Formylation: Phenols can sometimes undergo O-formylation to form formate esters.[1] However, at elevated temperatures or upon aqueous hydrolysis, the thermodynamic C-formylated product predominates.

VilsmeierMechanism Reagents DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VReagent 0°C, Exothermic Intermediate Iminium Intermediate (C1 Substitution) VReagent->Intermediate + Substrate Electrophilic Attack Substrate 4-Methoxy-2-naphthol Substrate->Intermediate Hydrolysis Aqueous Hydrolysis (-HCl, -HNMe2) Intermediate->Hydrolysis H2O / Heat Product 2-Hydroxy-4-methoxy- 1-naphthaldehyde Hydrolysis->Product Final Target

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C1 position.[1][2][4]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationsHazard Note
4-Methoxy-2-naphthol Substrate>97% PurityIrritant
Phosphorus Oxychloride (POCl₃) ReagentReagent Grade, FreshCorrosive/Toxic
N,N-Dimethylformamide (DMF) Solvent/ReagentAnhydrousHepatotoxic
Sodium Acetate (aq) Quench BufferSaturated SolutionIrritant
Dichloromethane (DCM) Extraction SolventACS GradeVolatile
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Critical Step)
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent: Add anhydrous DMF (5.0 equiv relative to substrate) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath to reach 0°C.

  • Addition: Add POCl₃ (1.2 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn pale yellow or orange. Ensure the temperature remains <5°C to prevent thermal decomposition.

    • Stirring: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Electrophilic Aromatic Substitution[1][2]
  • Substrate Addition: Dissolve 4-methoxy-2-naphthol (1.0 equiv) in a minimum volume of DMF (1-2 mL/g). Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heating: Heat the reaction mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (higher R_f) should disappear, replaced by a lower R_f aldehyde spot (often yellow/fluorescent).

Phase 3: Hydrolysis & Workup[1][5]
  • Quench: Cool the mixture to RT. Pour the reaction mass slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Neutralize the solution to pH ~5–6 using saturated sodium acetate solution. Stir for 1 hour. This step hydrolyzes the iminium intermediate to the aldehyde.[3][6]

    • Visual: A yellow/orange precipitate typically forms.

  • Isolation:

    • Option A (Precipitate): Filter the solid, wash with cold water, and dry.

    • Option B (Extraction): If oil forms, extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification[1]
  • Recrystallization: Recrystallize the crude solid from Ethanol or a mixture of EtOAc/Hexane.

  • Yield: Expected yield is 70–85%.

Workflow Setup Setup: Dry RBF, N2 atm Cool to 0°C ReagentPrep Add DMF + POCl3 (Dropwise, <5°C) Setup->ReagentPrep Addition Add 4-Methoxy-2-naphthol (Dissolved in DMF) ReagentPrep->Addition Reaction Heat to 60°C (2-4 Hours) Addition->Reaction Quench Pour into Ice Buffer with NaOAc Reaction->Quench Isolate Filter Solid or Extract (DCM) Recrystallize (EtOH) Quench->Isolate

Figure 2: Operational workflow for the synthesis process.[1]

Characterization Data

The product is typically a yellow crystalline solid.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)δ 10.5–10.8 ppm (s, 1H)Aldehyde proton (-CH O).[1] Highly deshielded.
δ 12.0–13.0 ppm (s, 1H)Phenolic -OH (Intramolecular H-bond to C=O).[1]
δ 3.9–4.0 ppm (s, 3H)Methoxy group (-OCH ₃).
δ 7.0–8.5 ppm (m, Ar-H)Naphthalene aromatic protons.[1]
IR Spectroscopy ~1640–1660 cm⁻¹C=O stretch (Lowered frequency due to H-bonding).[1]
~3100–3400 cm⁻¹O-H stretch (Broad).

Troubleshooting & Optimization (Expert Insights)

  • Low Yield / Tarry Product:

    • Cause: Overheating during POCl₃ addition or reaction.

    • Fix: Strictly maintain 0°C during reagent formation. Do not exceed 70°C during the reaction phase.

  • Incomplete Hydrolysis:

    • Symptom:[1][3][7][8] NMR shows extra peaks or missing CHO signal.

    • Fix: Ensure the quench mixture is stirred for at least 1 hour. The iminium salt intermediate is stable and requires time/buffer to fully hydrolyze to the aldehyde.

  • Starting Material Purity:

    • 4-Methoxy-2-naphthol is sensitive to oxidation (turning dark).[1] Purify the starting material via short-path silica plug filtration if it appears black/tarry before use.[1]

References

  • Vilsmeier-Haack Reaction Overview

    • Jones, G., & Stanforth, S. P. (1997).[6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1.[6]

    • Context: Defines the general mechanism and utility of the chloroiminium reagent.
    • [1]

  • Formylation of 2-Naphthol Derivatives

    • BenchChem. (2025).[2][5][7][9] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.

    • Context: Confirms regioselectivity of 2-naphthol formylation
  • Specific Analogue Precedent (5-Methoxy-2-naphthol)

    • Hansen, T. V., & Skattebøl, L. (2005).
    • Context: Demonstrates successful formylation of methoxy-substituted 2-naphthols with high yield (75%)
    • [1]

  • Spectroscopic Data for Naphthaldehydes

    • PubChem. (2025).
    • Context: Provides baseline NMR shifts for the methoxy-naphthaldehyde core structure used for characteriz
    • [1]

Sources

Application

Synthesis of Schiff base ligands from 2-hydroxy-4-methoxy-1-naphthaldehyde

Application Note: Synthesis of Schiff Base Ligands from 2-Hydroxy-4-Methoxy-1-Naphthaldehyde Part 1: Introduction & Chemical Basis 1.1 Executive Summary This guide details the synthesis of Schiff base ligands derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Schiff Base Ligands from 2-Hydroxy-4-Methoxy-1-Naphthaldehyde

Part 1: Introduction & Chemical Basis

1.1 Executive Summary This guide details the synthesis of Schiff base ligands derived from 2-hydroxy-4-methoxy-1-naphthaldehyde . Unlike simple benzaldehyde derivatives, naphthaldehydes possess an extended


-conjugated system, conferring unique photophysical properties (fluorescence) and enhanced stability to resulting metal complexes. The presence of the 4-methoxy group  (electron-donating) and the 2-hydroxy group  (protic/chelating) creates a versatile "push-pull" electronic environment, making these ligands highly desirable for:
  • Coordination Chemistry: Forming stable N,O-chelates with transition metals (Cu(II), Ni(II), Zn(II)).

  • Drug Development: Investigation of antimicrobial, anticancer, and DNA-intercalating properties.

  • Fluorescence Sensing: Detection of metal cations via chelation-enhanced fluorescence (CHEF).

1.2 Structural Nuance: Keto-Enol Tautomerism A critical feature of 2-hydroxy-1-naphthaldehyde Schiff bases is the existence of a proton-transfer equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form) tautomers.

  • Solid State: Often favors the Keto-Amine form due to intermolecular stacking.

  • Solution: Solvent-dependent equilibrium. The 4-methoxy substituent stabilizes the aromatic core, often influencing this equilibrium toward the enol form in non-polar solvents, which is critical for metal coordination.

Part 2: Experimental Protocol

2.1 Materials & Reagents

  • Precursor: 2-Hydroxy-4-methoxy-1-naphthaldehyde (Purity >97%).

  • Amine Source: Primary amine (e.g., Aniline, 4-Aminoantipyrine, Ethylenediamine, or Amino Acids).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

2.2 Reaction Mechanism The synthesis follows a nucleophilic addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon of the aldehyde. The 4-methoxy group donates electron density into the ring, slightly reducing the electrophilicity of the carbonyl carbon compared to the unsubstituted parent; therefore, acid catalysis is mandatory to activate the carbonyl.

2.3 Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start Start: Reagent Prep Dissolve 1. Dissolve Aldehyde (2-hydroxy-4-methoxy-1-naphthaldehyde) in hot EtOH (50°C) Start->Dissolve AddAmine 2. Add Primary Amine (1:1 Molar Ratio) Dropwise Dissolve->AddAmine Catalyst 3. Add Catalyst (2-3 drops Glacial AcOH) AddAmine->Catalyst Reflux 4. Reflux (3-6 Hours at 70-80°C) Monitor via TLC Catalyst->Reflux Cool 5. Cool to RT (Precipitation occurs) Reflux->Cool Completion Filter 6. Filtration & Wash (Cold EtOH/Ether) Cool->Filter Recryst 7. Recrystallization (EtOH or DCM/Hexane) Filter->Recryst

Figure 1: Step-by-step workflow for the acid-catalyzed condensation reaction.

2.4 Detailed Procedure

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-4-methoxy-1-naphthaldehyde in 20 mL of absolute ethanol .

    • Note: Warm gently (40-50°C) to ensure complete dissolution. The solution will likely be yellow/orange.

  • Addition: Add 1.0 mmol of the chosen primary amine dissolved in 10 mL ethanol dropwise to the stirring aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? Protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath or reduce solvent volume by rotary evaporation.

  • Purification: Filter the colored precipitate (usually yellow, orange, or red). Wash with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted amine.

  • Recrystallization: Recrystallize from hot ethanol or a DCM/Hexane mixture to obtain analytical-grade crystals.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using spectroscopic methods. The following data ranges are expected for this specific scaffold.

3.1 Spectroscopic Signatures (Self-Validation Table)

TechniqueFunctional GroupExpected SignalValidation Logic
FT-IR

(C=N) Imine
1615 – 1635 cm⁻¹ Primary Indicator. Appearance confirms Schiff base formation.
FT-IR

(O-H) Phenolic
3300 – 3450 cm⁻¹Broad band. Often weak due to intramolecular H-bonding (O-H...N).
FT-IR

(C=O) Aldehyde
Absent (~1660 cm⁻¹)Disappearance confirms consumption of starting material.
¹H NMR -CH=N- (Azomethine) 8.5 – 9.8 ppm (s) Diagnostic singlet. Shift varies with the amine substituent.[1]
¹H NMR-OCH₃ (Methoxy)3.8 – 4.0 ppm (s)Confirms the integrity of the 4-methoxy-naphthalene core.
¹H NMR-OH (Phenolic)13.0 – 15.0 ppm (s)Downfield shift indicates strong intramolecular Hydrogen bonding.

3.2 Characterization Decision Tree (Graphviz)

CharLogic Sample Isolated Solid IR_Check Run FT-IR Sample->IR_Check CN_Band Band @ 1620 cm⁻¹? IR_Check->CN_Band Yes Yes CN_Band->Yes Present No No CN_Band->No Absent CO_Band Band @ 1660 cm⁻¹? CO_Band->Yes Residual Aldehyde CO_Band->No Clean Success PASS: Schiff Base Formed Fail_Hydro FAIL: Hydrolysis/No Rxn Purify Action: Recrystallize Yes->CO_Band Yes->Purify No->Success No->Fail_Hydro

Figure 2: Logic flow for validating ligand purity via Infrared Spectroscopy.

Part 4: Applications in Drug Development

4.1 Metal Complexation (The "Warhead") The 2-hydroxy-4-methoxy-1-naphthaldehyde ligand is rarely used alone. It is a "pro-ligand" designed to chelate metals.

  • Coordination Mode: Bidentate (NO) or Tridentate (ONO, if amine has an -OH/-COOH group).

  • Protocol: React the purified ligand with Metal(II) Acetate (Cu, Ni, Co, Zn) in a 1:1 or 2:1 molar ratio in refluxing ethanol. The phenolic proton is displaced, forming a neutral complex.

4.2 Biological Relevance [2][3][4][5]

  • Antimicrobial: The azomethine linkage (-C=N-) exhibits intrinsic biological activity. The 4-methoxy group enhances lipophilicity, facilitating transport across bacterial cell membranes.

  • DNA Binding: Planar naphthalene Schiff base complexes are known intercalators. The methoxy group can act as a hydrogen bond acceptor, potentially increasing binding affinity to the DNA minor groove.

References

  • Schiff Base Chemistry (General): Schiff, H. (1864).[6] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Naphthaldehyde Analogues: Sakthivel, A., et al. (2025). "Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies." Journal of Molecular Structure (via PMC). Link(Note: Protocol adapted from the 2-hydroxy-1-naphthaldehyde analogue).

  • Patent Reference (Precursor Validation): Henkel AG & Co. KGaA. (2010). "Composition for dyeing keratin fibers."[1][7] DE102010031472A1. Link(Validates 2-hydroxy-4-methoxy-1-naphthaldehyde as a known chemical entity).

  • Mechanochemical Synthesis: Abdullahi, S., et al. (2023). "Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde." Amazon AWS Research Archive. 6

Sources

Method

Application Note: Synthesis of Benzo[f]coumarin Derivatives from 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of benzo[f]coumarin derivatives using 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde as the scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of benzo[f]coumarin derivatives using 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde as the scaffold.

Executive Summary

Coumarin derivatives fused with naphthalene rings (benzocoumarins) represent a privileged structural motif in drug discovery, exhibiting potent anticancer, antioxidant, and antimicrobial properties. This guide outlines the protocol for synthesizing 5-methoxy-3H-benzo[f]chromen-3-one derivatives via the Knoevenagel condensation of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde .

We present two validated methodologies:

  • Method A: Classical Solution-Phase Synthesis (High purity, scalable).

  • Method B: Microwave-Assisted Green Synthesis (Rapid kinetics, solvent-free).

Scientific Background & Mechanistic Insight

The Scaffold

The starting material, 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde , contains an electron-donating methoxy group at the C4 position. This substituent influences the electronic properties of the resulting fluorophore, potentially enhancing lipophilicity and altering the photophysical properties (Stokes shift) compared to the unsubstituted benzo[f]coumarin.

Reaction Mechanism

The transformation follows a Knoevenagel Condensation pathway followed by an intramolecular transesterification (cyclization) .

  • Deprotonation: The base (piperidine) deprotonates the active methylene compound (e.g., ethyl acetoacetate).

  • Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl of the naphthalene derivative.

  • Dehydration & Cyclization: Elimination of water yields an

    
    -unsaturated intermediate, which undergoes intramolecular attack by the phenolic hydroxyl group (facilitated by the basic conditions) to close the lactone ring.
    
Mechanistic Pathway Diagram

ReactionMechanism Start 2-Hydroxy-4-methoxy- naphthalene-1-carbaldehyde Inter1 Aldol-like Intermediate Start->Inter1 + Reagent + Base Reagent Active Methylene (e.g., Ethyl Acetoacetate) Reagent->Inter1 Base Catalyst (Piperidine) Base->Inter1 Catalysis Inter2 Arylidine Intermediate Inter1->Inter2 - H2O Cyclization Intramolecular Transesterification Inter2->Cyclization Ring Closure Product 5-Methoxy-benzo[f]coumarin Derivative Cyclization->Product - EtOH

Figure 1: Step-wise mechanistic pathway from the naphthalene precursor to the fused coumarin system.

Experimental Protocols

Materials and Reagents
  • Precursor: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (Purity >97%).

  • Active Methylene Compounds: Ethyl acetoacetate (for 3-acetyl derivatives) or Diethyl malonate (for 3-ester derivatives).

  • Catalyst: Piperidine (Reagent Grade).

  • Solvents: Ethanol (Absolute), Glacial Acetic Acid (optional for workup).

Method A: Classical Solution-Phase Synthesis (Standard Protocol)

Best for: Gram-scale synthesis and high-purity requirements.

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde in 15 mL of absolute ethanol .

  • Addition: Add 1.2 mmol of the active methylene compound (e.g., ethyl acetoacetate).

  • Catalysis: Add 3–5 drops of piperidine while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of crushed ice/water .

    • Acidify slightly with dilute HCl (pH ~4) to maximize precipitation.

    • Stir for 20 minutes.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening and rapid library generation.

Step-by-Step Workflow:

  • Mixing: In a microwave-safe vial, mix 1.0 mmol of the aldehyde and 1.0 mmol of the active methylene compound.

  • Catalysis: Add 2 drops of piperidine . (Solvent-free or minimal ethanol).

  • Irradiation: Place in a microwave reactor.

    • Parameters: Power: 300W; Temperature: 80°C; Time: 2–5 minutes .

  • Workup: Cool the vial. Add 5 mL of cold ethanol to triturate the solid product.

  • Filtration: Filter and wash with cold ethanol.

Characterization & Quality Control

To ensure the integrity of the synthesized benzo[f]coumarin, the following spectral features must be verified.

TechniqueParameterExpected Observation
IR Spectroscopy Lactone C=OStrong band at 1700–1720 cm⁻¹
C=C AromaticBands at 1580–1600 cm⁻¹
¹H NMR (DMSO-d₆) H-1 (Coumarin C4-H)Singlet at δ 8.5–9.2 ppm (Characteristic of Knoevenagel product)
OMe GroupSinglet at δ 3.9–4.0 ppm
Aromatic ProtonsMultiplets at δ 7.4–8.2 ppm
Appearance Physical StateTypically yellow to orange crystalline solid
Troubleshooting Guide
  • Issue: No Precipitate.

    • Cause: Product is too soluble in ethanol.

    • Fix: Concentrate the reaction mixture by 50% on a rotary evaporator before pouring into ice water.

  • Issue: Low Yield.

    • Cause: Incomplete cyclization.

    • Fix: Increase reflux time or add a catalytic amount of Glacial Acetic Acid alongside piperidine to buffer the reaction.

Workflow Visualization

Workflow Step1 Dissolve Precursor (EtOH + Aldehyde) Step2 Add Active Methylene + Piperidine Step1->Step2 Decision Choose Method Step2->Decision MethodA Reflux (3-5 hrs) Standard Decision->MethodA MethodB Microwave (2-5 min) Green Decision->MethodB TLC TLC Check (Hex:EtOAc 7:3) MethodA->TLC MethodB->TLC Quench Pour into Ice/Water Acidify (HCl) TLC->Quench Complete Isolate Filter & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the synthesis of benzo[f]coumarin derivatives.

References

  • Mustafa, Y. F., et al. (2022).[1][2] "A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis." Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Bogdal, D. (1998). "Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation." Journal of Chemical Research. Available at: [Link]

  • Lončar, B., et al. (2020). "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." Int. J. Mol. Sci. Available at: [Link]

  • Annagada, S., et al. (2022). "Substituted benzocoumarin derivatives: synthesis, characterization, biological activities." Chemical Methodologies. Available at: [Link]

Sources

Application

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde as a pharmaceutical intermediate

Pharmaceutical Intermediate for Benzo[g]chromene Scaffolds & Bioactive Heterocycles Executive Summary 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (also known as 4-methoxy-2-hydroxy-1-naphthaldehyde) is a specialized bi...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Intermediate for Benzo[g]chromene Scaffolds & Bioactive Heterocycles

Executive Summary

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (also known as 4-methoxy-2-hydroxy-1-naphthaldehyde) is a specialized bicyclic aromatic intermediate. Unlike its ubiquitous monocyclic analog (2-hydroxy-4-methoxybenzaldehyde), this naphthalene derivative offers an extended conjugated system, making it a critical building block for benzo[g]chromenes , benzo[g]coumarins , and fluorescent biological probes.

Its structural core—an ortho-hydroxy aldehyde on a naphthalene ring—enables rapid heterocyclization via Knoevenagel condensation and subsequent cyclization.[1] This application note provides a validated synthesis strategy, handling protocols, and a downstream workflow for converting this intermediate into pharmacologically active chromene scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Hydroxy-4-methoxy-1-naphthalenecarboxaldehyde
CAS Number Not widely listed; Analogous to 15971-29-6 (4-OMe-1-CHO)
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Aldehyde (C1), Hydroxyl (C2), Methoxy (C4)
Stability Air-sensitive (oxidation to carboxylic acid); Store under inert gas at 2-8°C
Structural Insight

The C2-Hydroxyl group forms a strong intramolecular hydrogen bond with the C1-Aldehyde oxygen.[1] This "locked" conformation activates the aldehyde for nucleophilic attack while passivating the hydroxyl group, directing reactivity toward the formation of six-membered heterocycles (e.g., chromenes).[1] The C4-Methoxy group acts as an electron-donating group (EDG), increasing the electron density of the ring and enhancing fluorescence properties in downstream dyes.[1]

Synthesis Protocol

Note: While 2-hydroxy-1-naphthaldehyde is commercially common, the 4-methoxy derivative is often synthesized in-house. The following protocol utilizes a robust Vilsmeier-Haack formylation followed by selective demethylation.

Method: Vilsmeier-Haack Formylation of 1,3-Dimethoxynaphthalene
Reagents:
  • Substrate: 1,3-Dimethoxynaphthalene (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 eq)[1]

  • Reagent B: N,N-Dimethylformamide (DMF) (1.5 eq)

  • Lewis Acid: Aluminum Chloride (AlCl₃) (for selective demethylation)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:
  • Vilsmeier Complex Formation:

    • In a flame-dried round-bottom flask under N₂, cool DMF (1.5 eq) to 0°C.

    • Add POCl₃ (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow/orange (Vilsmeier salt).[1] Stir for 30 min at 0°C.

  • Formylation:

    • Dissolve 1,3-dimethoxynaphthalene (1.0 eq) in anhydrous DCM (5 mL/g).

    • Add the substrate solution dropwise to the Vilsmeier complex at 0°C.[1]

    • Allow the mixture to warm to room temperature and then reflux (40°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot.[1]

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Intermediate Product:2,4-Dimethoxy-1-naphthaldehyde .[3][4][5][6]

  • Selective Demethylation (The "Expert" Step):

    • Dissolve the intermediate in anhydrous DCM. Cool to -10°C.[1]

    • Add AlCl₃ (1.1 eq) slowly.[1] The Lewis acid coordinates preferentially to the carbonyl oxygen and the ortho-methoxy oxygen (at C2).[1]

    • Stir at 0°C for 2–4 hours. The ortho-methoxy group is cleaved due to the "chelation effect," while the para-methoxy (C4) remains intact.

    • Quench with cold dilute HCl.[1] Extract, dry, and recrystallize from Ethanol.[1]

Downstream Application: Synthesis of Benzo[g]chromenes

The primary pharmaceutical utility of this intermediate is the synthesis of Benzo[g]chromenes , a scaffold exhibiting potent anticancer and antimicrobial activity.[1]

Protocol: Knoevenagel Condensation / Cyclization[1]

Objective: Synthesize Ethyl 3-cyano-9-methoxy-3H-benzo[g]chromen-2-imine-3-carboxylate (or similar pharmacophore).

Reaction Scheme:

Reaction SM 2-Hydroxy-4-methoxy- naphthalene-1-carbaldehyde Inter Intermediate: Arylidene SM->Inter Knoevenagel Condensation Reagent Ethyl Cyanoacetate + Piperidine (Cat.) Reagent->Inter Prod Benzo[g]chromene Derivative Inter->Prod Intramolecular Cyclization (-H2O)

Caption: One-pot synthesis of bioactive benzo[g]chromene scaffold via base-catalyzed condensation.

Procedure:
  • Setup: Charge a reaction flask with 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (1.0 mmol) and Ethyl Cyanoacetate (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (0.1 mmol, ~2 drops).

  • Reaction: Reflux at 80°C for 2–3 hours. The product often precipitates directly from the hot solution.[1]

  • Isolation: Cool to room temperature. Filter the solid precipitate.[1][2][7]

  • Purification: Wash the cake with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Analytical Validation

To validate the integrity of your intermediate, look for these specific markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at 10.6 – 10.8 ppm .[1] (Deshielded due to H-bonding with -OH).

    • Phenolic (-OH): Broad singlet at 12.0 – 13.0 ppm (Exchangeable with D₂O).[1]

    • Methoxy (-OCH₃): Singlet at 3.9 – 4.0 ppm .[1]

    • Aromatic Region: Multiplets at 7.0 – 8.5 ppm (5 protons).[1]

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]

    • Detection: UV at 254 nm and 365 nm (Compound is likely fluorescent).[1]

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Yield in Vilsmeier Moisture in reagents.Distill POCl₃ prior to use; ensure DMF is anhydrous.
No Demethylation AlCl₃ deactivated or temp too high.Use fresh anhydrous AlCl₃; maintain 0°C to prevent cleavage of the C4-methoxy.[1]
Product is Dark/Tarry Oxidation of aldehyde.[1]Perform all reactions under Nitrogen; store product in amber vials under Argon.
Impurity in NMR Residual DMF.DMF is hard to remove.[1] Wash organic layer with 5% LiCl solution during workup.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Applications

    • Jones, G., & Stanforth, S. P. (2000).[1][8] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

  • Synthesis of Naphthaldehydes (Analogous Protocols)

    • Russell, A., & Lockhart, L. B. (1942).[1] 2-Hydroxy-1-naphthaldehyde.[9] Organic Syntheses, Coll. Vol. 3, p.463.[1]

    • [1]

  • Application in Hair Dye Formulations (Patent Literature)

    • Gross, W., et al. (2009).[1] Hair treatment agent comprising tiliroside and vitamin B.[1] WO2009060017A1.[1] (Lists 2-hydroxy-4-methoxy-1-naphthaldehyde as a coupler).

    • [1]

  • Benzo[g]chromene Synthesis via Naphthaldehydes

    • El-Agrody, A. M., et al. (2013).[10] Synthesis and antimicrobial activity of some new benzo[g]chromene derivatives. European Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in formylation of 4-methoxynaphthol

Technical Support Center: Regioselectivity in Formylation of 4-Methoxynaphthol Case ID: #FMN-402-REGIO Topic: Troubleshooting Regioselectivity & Oxidation in 4-Methoxynaphthol Formylation Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in Formylation of 4-Methoxynaphthol

Case ID: #FMN-402-REGIO Topic: Troubleshooting Regioselectivity & Oxidation in 4-Methoxynaphthol Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The formylation of 4-methoxy-1-naphthol presents a classic conflict in electrophilic aromatic substitution (EAS). You have two activating groups—the hydroxyl (-OH) at C1 and the methoxy (-OMe) at C4—competing to direct the incoming electrophile.[1]

While both groups are ortho, para-directors, their para positions are mutually blocked.[1][2] Consequently, the reaction is forced to occur ortho to one of the activators:

  • Path A (Major): Formylation at C2 (directed by the stronger -OH donor).[1][2]

  • Path B (Minor/Impurity): Formylation at C3 (directed by the weaker -OMe donor).[1][2]

The Core Issue: While C2 is electronically favored, the electron-rich nature of the 1,4-substituted naphthalene system makes it highly susceptible to oxidation (quinone formation) and over-reaction .[1][2] This guide provides protocols to maximize C2 regioselectivity while suppressing oxidative byproducts.[1][2]

Part 1: The Diagnostic Framework

Before altering your synthesis, confirm the nature of your impurity profile.[1][2]

ObservationProbable CauseCorrective Action
Product is Red/Brown Oxidation to 1,4-naphthoquinone derivative.[1][2]Degas solvents; use inert atmosphere (

/Ar); reduce workup time.[1][2]
Doublet in

NMR (aromatic region)
Presence of C3-isomer (ortho to -OMe).[1]Lower reaction temperature; switch to Vilsmeier-Haack if using Reimer-Tiemann.
Insoluble Black Tar Polymerization due to high electron density.[1][2]Dilute reaction mixture; slow addition of electrophile.[1][2]
Loss of Methoxy Signal Demethylation (Lewis acid cleavage).[1][2]Avoid

or

; stick to

or milder catalysts.[1][2]

Part 2: Optimized Protocols

Method A: Vilsmeier-Haack Formylation (Recommended)

Best for: High C2 regioselectivity and scalability.[1]

The Logic: The Vilsmeier reagent (chloroiminium ion) is a bulky, moderately reactive electrophile.[1][2] It prefers the most electron-rich position (C2) driven by the strong resonance donation of the -OH group.

Protocol:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (3.0 equiv) to 0°C. Add

    
      (1.1 equiv) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).[1]
    
  • Substrate Addition: Dissolve 4-methoxy-1-naphthol (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1][2]

    • Critical: Do not allow temperature to rise above 5°C during addition to prevent polymerization.[1][2]

  • Reaction: Warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC.[1][2][3][4]

    • Note: Heating (>60°C) increases C3-formylation and oxidation risk.[1][2]

  • Hydrolysis: Pour mixture into ice-water containing Sodium Acetate (buffered workup prevents acid-catalyzed tar formation). Stir for 1 hour.

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.[1][2]

Expected Outcome: >85% yield of 2-formyl-4-methoxynaphthol .

Method B: Directed Ortho-Lithiation (Advanced)

Best for: Absolute regiocontrol (if Vilsmeier fails) or accessing the C3 isomer.[1][2]

If you explicitly require the C3 isomer (ortho to -OMe) or need to bypass the electronic preference of the -OH, you must use a Directed Ortho Metalation (DoM) strategy.[1][2]

  • Protection: Protect C1-OH as a bulky silyl ether (e.g., TBS) or carbamate to sterically block C2.[1][2]

  • Lithiation: Treat with

    
    -BuLi. The Lithium will coordinate to the C4-OMe oxygen, directing deprotonation at C3.[1][2]
    
  • Quench: Add DMF or N-Formylpiperidine.

  • Deprotection: Remove the C1 protecting group.[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the electronic competition and the pathway to the major C2 product versus the oxidative side reaction.

G Substrate 4-Methoxy-1-naphthol (Electron Rich Substrate) Reagent Vilsmeier Reagent (Cl-CH=NMe2+) Substrate->Reagent + POCl3/DMF Quinone 1,4-Naphthoquinone (Oxidative Byproduct) Substrate->Quinone Oxidation (Air/Heat) Intermediate_C2 Sigma Complex (C2 Attack) Stabilized by C1-OH Resonance Reagent->Intermediate_C2 Kinetic Preference (OH is stronger donor) Intermediate_C3 Sigma Complex (C3 Attack) Stabilized by C4-OMe Resonance Reagent->Intermediate_C3 Minor Pathway (OMe is weaker donor) Product_C2 2-Formyl-4-methoxynaphthol (Major Product) Intermediate_C2->Product_C2 Hydrolysis (-HCl) Product_C3 3-Formyl-4-methoxynaphthol (Minor Impurity) Intermediate_C3->Product_C3 Hydrolysis (-HCl)

Caption: Mechanistic pathway showing the kinetic dominance of C2-formylation driven by the superior donating ability of the hydroxyl group compared to the methoxy group.[1][5]

Part 4: Troubleshooting FAQs

Q1: I am seeing a persistent impurity at ~10-15% by HPLC. Is this the C3 isomer? A: It is highly likely. The -OMe group is still an activator.[2] To suppress this:

  • Lower the temperature: Run the Vilsmeier addition at -10°C and reaction at 0°C. Lower temperatures favor the kinetically controlled product (C2) over the thermodynamically competitive C3.[1][2]

  • Change Solvent: Using Dichloromethane (DCM) as a co-solvent with DMF can sometimes alter solvation shells and improve regioselectivity due to polarity changes.[1][2]

Q2: My reaction mixture turns black and yield is low (<40%). Why? A: This indicates polymerization or oxidation. 4-methoxynaphthol is extremely electron-rich.[2]

  • Fix: Ensure your

    
     is fresh and colorless. Yellow/Orange 
    
    
    
    contains decomposition products that act as oxidants.[1][2]
  • Fix: strictly exclude oxygen.[1][2] The intermediate is sensitive to oxidative dimerization.[1][2]

Q3: Can I use the Duff Reaction (Hexamine/TFA) instead? A: Yes, but with caution. The Duff reaction is highly specific for ortho-formylation relative to phenols.[2]

  • Pros: It will almost exclusively target C2 (ortho to OH).[1][2]

  • Cons: It requires harsh acidic conditions (TFA/Reflux) which often decompose electron-rich naphthols into tars.[1][2] Use Vilsmeier as the first line of defense.[1][2]

Q4: How do I separate the C2 and C3 isomers if they form? A: They have distinct hydrogen bonding capabilities.[1][2]

  • C2-Isomer: Forms a strong intramolecular Hydrogen Bond between the C2-CHO and C1-OH.[1] This makes it less polar and more volatile.[1][2]

  • C3-Isomer: The -OH is free (no H-bond to C3-CHO due to geometry/distance). This makes it more polar.

  • Separation: Flash chromatography on Silica.[1][2] The C2 isomer will elute first (using Hexane/EtOAc).[1][2]

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Jones, G., & Stanforth, S. P. (2000).[1][2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7][8][9][10]

  • Regioselectivity in Naphthalene Deriv

    • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] Wiley.[1][2] (Chapter 11: Aromatic Substitution).

    • [1][2]

  • Synthesis of Hydroxy-Methoxy-Naphthaldehydes

    • Relevant protocols for 1,4-substituted naphthalenes often cite the dominance of the hydroxyl directing effect in formylation.[2]

    • [1][2]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews.[1][2]

    • [1][2]

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Naphthols

Welcome to the technical support center for the Vilsmeier-Haack formylation of naphthols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of naphthols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the outcome of your experiments. As you navigate the complexities of this versatile reaction, this resource will serve as a practical, field-proven guide to optimizing your reaction conditions for maximal yield and desired regioselectivity.

Introduction: The Critical Role of Temperature

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, such as naphthols.[1] The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2] While the reaction is robust, its success, particularly in terms of yield and regioselectivity, is exquisitely sensitive to temperature.

Temperature exerts a dual influence on the Vilsmeier-Haack reaction. Firstly, it affects the stability of the Vilsmeier reagent itself, which is known to be thermally labile.[3] Secondly, it governs the kinetics and thermodynamics of the electrophilic aromatic substitution step, which can be crucial for controlling the position of formylation on the naphthol ring system.[4][5][6] This guide will dissect these temperature-dependent factors to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Vilsmeier-Haack formylation of naphthols, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Yield of the Desired Product

This is one of the most common issues and can often be traced back to the stability and reactivity of the Vilsmeier reagent.

Possible Causes & Solutions:

  • Thermal Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is thermally unstable and can decompose at elevated temperatures, leading to a lower concentration of the active formylating species.[3]

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically between 0°C and 10°C, using an ice bath.[3] Ensure that the addition of POCl₃ to DMF is done slowly and with vigorous stirring to dissipate the heat generated during this exothermic process. Use the freshly prepared reagent immediately.

  • Runaway Reaction and Substrate Degradation: The reaction of the Vilsmeier reagent with the naphthol can also be highly exothermic. Inadequate cooling can lead to a rapid temperature increase, causing degradation of the starting material and the product, often resulting in the formation of intractable tars.[3]

    • Solution: Begin the addition of the naphthol solution to the Vilsmeier reagent at a low temperature (0°C or below). Maintain strict temperature control throughout the addition. For highly reactive naphthols, an ice-salt bath may be necessary.

  • Insufficient Reaction Temperature for Less Reactive Substrates: If your naphthol substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish at low temperatures, resulting in poor conversion.

    • Solution: For less reactive naphthols, a carefully controlled increase in temperature may be necessary to drive the reaction to completion. After the initial addition at low temperature, allow the reaction to warm to room temperature and then gently heat, for example, to 40-60°C. In some cases, temperatures as high as 80-100°C may be required.[3] Always monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating and potential decomposition.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The regioselectivity of the Vilsmeier-Haack reaction on naphthols can be complex and is often influenced by a delicate interplay of kinetic and thermodynamic factors, which are temperature-dependent.

Underlying Principles: Kinetic vs. Thermodynamic Control

In electrophilic aromatic substitutions on naphthalene systems, two major products can often be formed: the kinetic product, which is formed faster at lower temperatures, and the thermodynamic product, which is more stable and favored at higher temperatures where the reaction becomes reversible.[4][5][6]

  • Kinetic Control (Low Temperature): Favors the product with the lowest activation energy for its formation.

  • Thermodynamic Control (High Temperature): Favors the most stable product, as the reaction has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing equilibrium to be established.

Application to Naphthols:

  • 1-Naphthol: The hydroxyl group strongly activates the ortho (C2) and para (C4) positions.

    • Kinetic Product: Attack at the C4 position is generally favored kinetically due to less steric hindrance and a highly stabilized carbocation intermediate.[7]

    • Thermodynamic Product: While the C4 product is often the major isomer, the potential for the formation of the C2 isomer exists. High temperatures could potentially lead to a mixture of isomers.

  • 2-Naphthol: The hydroxyl group activates the C1 and C3 positions.

    • Kinetic Product: Formylation almost exclusively occurs at the more reactive C1 position, which is ortho to the hydroxyl group. This is generally the expected and desired product.

    • Side Products at Higher Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for formylation at less favored positions, potentially leading to small amounts of other isomers or di-formylated products.

Solutions for Improving Regioselectivity:

  • Maintain Low Reaction Temperatures: To favor the kinetic product and enhance regioselectivity, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] This is particularly important for 1-naphthol if the C4-formylated product is desired.

  • Controlled Heating: If heating is necessary for less reactive substrates, increase the temperature gradually and monitor the formation of isomers by TLC or GC-MS.

Problem 3: Di-formylation or Polymerization

The formation of di-formylated products or polymeric tars can be a significant issue, especially with highly activated naphthol substrates.

Possible Causes & Solutions:

  • Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can promote a second formylation reaction on the already activated formyl-naphthol product.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of the Vilsmeier reagent to the naphthol of around 1.1:1 to 1.5:1. Consider adding the Vilsmeier reagent solution to the naphthol solution to maintain a low concentration of the formylating agent throughout the reaction.

  • High Reaction Temperatures: As with poor regioselectivity, high temperatures can promote unwanted side reactions, including di-formylation and polymerization.[3]

    • Solution: Maintain the lowest effective temperature for the formylation reaction. For highly reactive naphthols, this may be at or below room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Vilsmeier-Haack formylation of naphthols?

There is no single "optimal" temperature, as it is highly substrate-dependent. However, a general approach is as follows:

  • Vilsmeier Reagent Formation: Always prepare the reagent at low temperatures, typically 0-10°C.[3]

  • Reaction with Naphthol:

    • For highly activated naphthols, the reaction can often be conducted between 0°C and room temperature.

    • For less reactive or sterically hindered naphthols, the temperature may need to be increased to a range of 40-100°C after the initial low-temperature addition.[3]

Q2: How does the stability of the Vilsmeier reagent impact the reaction, and how is it related to temperature?

The Vilsmeier reagent is thermally unstable and can undergo exothermic decomposition, which can be hazardous on a larger scale.[3] Decomposition reduces the concentration of the active electrophile, leading to lower yields. Strict temperature control below 10°C during its preparation is crucial for a successful and safe reaction.

Q3: Can temperature influence the position of formylation on the naphthol ring?

Yes, temperature can influence the regioselectivity by shifting the reaction between kinetic and thermodynamic control.[4][5][6] For 1-naphthol, lower temperatures generally favor formylation at the C4 position (kinetic product). Higher temperatures could potentially lead to a mixture of isomers. For 2-naphthol, formylation at the C1 position is strongly favored under most conditions.

Q4: I am observing a dark coloration or tar formation in my reaction. What is the likely cause?

Dark coloration and tar formation are often indicative of decomposition of the starting material, product, or the Vilsmeier reagent itself. This is typically caused by excessively high reaction temperatures or localized "hot spots" due to inadequate cooling and stirring during exothermic additions.[3]

Q5: How do substituents on the naphthol ring affect the optimal reaction temperature?

  • Electron-donating groups (e.g., -OCH₃, -CH₃): These groups further activate the naphthol ring, making it more reactive. Lower reaction temperatures are generally required to control the reaction and prevent side reactions.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H): These groups deactivate the ring, making it less reactive. Higher reaction temperatures may be necessary to achieve a reasonable reaction rate and yield.[3]

Data Presentation

The following table provides an illustrative summary of expected outcomes based on the principles of kinetic and thermodynamic control in the Vilsmeier-Haack formylation of naphthols. Note that optimal conditions should be determined empirically for each specific substrate.

SubstrateReaction TemperatureExpected ControlMajor Product(s)Expected YieldPotential Side Products
1-Naphthol Low (0-25°C)Kinetic4-Hydroxy-1-naphthaldehydeGood to ExcellentMinor amounts of 2-hydroxy-1-naphthaldehyde
High (>60°C)ThermodynamicMixture of 4-hydroxy-1-naphthaldehyde and 2-hydroxy-1-naphthaldehydeModerate to GoodIncreased di-formylation and decomposition products
2-Naphthol Low to Moderate (0-60°C)Kinetic2-Hydroxy-1-naphthaldehydeExcellentMinimal
High (>80°C)Approaching Thermodynamic2-Hydroxy-1-naphthaldehydeGoodMinor isomers, di-formylation, decomposition products

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Naphthols (Kinetic Control)
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Reaction: Dissolve the naphthol (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Monitoring: Allow the reaction mixture to stir at 0-10°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.

  • Isolation and Purification: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent Check Vilsmeier Reagent Formation Conditions start->check_reagent temp_low Was reagent prepared at 0-10°C? check_reagent->temp_low yes_temp_low Yes temp_low->yes_temp_low no_temp_low No temp_low->no_temp_low check_addition Check Naphthol Addition Temperature yes_temp_low->check_addition fix_temp Action: Prepare reagent at 0-10°C with efficient cooling. no_temp_low->fix_temp end_point Re-evaluate with optimized temperature protocol. fix_temp->end_point temp_high_add Was addition performed at low temperature (e.g., 0°C)? check_addition->temp_high_add yes_temp_high_add Yes temp_high_add->yes_temp_high_add no_temp_high_add No temp_high_add->no_temp_high_add check_reactivity Assess Naphthol Reactivity yes_temp_high_add->check_reactivity fix_temp_add Action: Add naphthol at 0°C or below to prevent runaway reaction. no_temp_high_add->fix_temp_add fix_temp_add->end_point is_deactivated Does naphthol have electron-withdrawing groups? check_reactivity->is_deactivated yes_deactivated Yes is_deactivated->yes_deactivated no_deactivated No is_deactivated->no_deactivated increase_temp Action: After low-temp addition, gradually increase temperature (e.g., 40-80°C) and monitor by TLC. yes_deactivated->increase_temp no_deactivated->end_point increase_temp->end_point

Caption: Troubleshooting workflow for low yield in Vilsmeier formylation of naphthols.

Kinetic vs. Thermodynamic Control in Formylation of 1-Naphthol

Kinetic_vs_Thermodynamic start 1-Naphthol + Vilsmeier Reagent low_temp Low Temperature (e.g., 0-25°C) start->low_temp high_temp High Temperature (e.g., >60°C) start->high_temp kinetic_control Kinetic Control (Faster Reaction) low_temp->kinetic_control thermodynamic_control Thermodynamic Control (Reversible, Equilibrium) high_temp->thermodynamic_control kinetic_product Major Product: 4-Hydroxy-1-naphthaldehyde (Less Steric Hindrance) kinetic_control->kinetic_product thermodynamic_product Product Mixture: 4- and 2-isomers (Most Stable Products) thermodynamic_control->thermodynamic_product

Caption: Temperature-dependent regioselectivity in the Vilsmeier formylation of 1-naphthol.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1][2] Executive Summary & Strategic Importance In the development of fluorescent sensors and heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals[1][2]

Executive Summary & Strategic Importance

In the development of fluorescent sensors and heterocyclic pharmaceuticals, 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde serves as a critical scaffold.[1][2] Its reactivity hinges on the orthogonal functionality of the electron-rich naphthalene ring, the nucleophilic hydroxyl group, and the electrophilic aldehyde.

While Mass Spectrometry (MS) confirms molecular weight and IR indicates functional groups, only 1H NMR spectroscopy provides the definitive structural proof required to distinguish this molecule from its regioisomers (e.g., 2-methoxy-4-hydroxynaphthalene-1-carbaldehyde) and quantify the strength of its intramolecular hydrogen bonding.[1][2]

This guide provides a comparative analysis of the 1H NMR spectral fingerprint, contrasting it with key structural alternatives and detailing solvent-dependent behaviors that validate the molecule's internal architecture.

Comparative Analysis: Target vs. Alternatives

The structural integrity of 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde is defined by a specific intramolecular hydrogen bond (IMHB) between the C2-hydroxyl and C1-carbonyl oxygen.[1][2] This interaction creates a distinct spectral signature.[2][3]

Comparison 1: Regioisomer Differentiation

The most common synthetic impurity or alternative design is the "swapped" isomer: 2-methoxy-4-hydroxynaphthalene-1-carbaldehyde .[1][2]

FeatureTarget: 2-Hydroxy-4-methoxy Alternative: 2-Methoxy-4-hydroxy ** mechanistic Insight**
-CHO Proton

10.6 – 10.8 ppm

10.0 – 10.2 ppm
The Target's CHO is deshielded by the IMHB (O-H[1][2]···O=C), shifting it downfield.[2][3][4] The Alternative lacks this interaction.[2][3]
-OH Proton

13.0 – 14.0 ppm
(Sharp Singlet)

9.0 – 10.0 ppm (Broad)
The Target's OH is "locked" in a 6-membered chelate ring, preventing exchange.[1][2] The Alternative's OH is free, exchanging rapidly with solvent/water.[2][3]
H-3 Aromatic

6.5 – 6.8 ppm
(Singlet)

6.8 – 7.2 ppm (Singlet)
In the Target, H-3 is flanked by two oxygenated carbons (C2-OH, C4-OMe), maximizing shielding.[1][2]
Comparison 2: Solvent System Performance (CDCl

vs. DMSO-

)

Solvent choice is not merely operational; it is a diagnostic tool for confirming the intramolecular hydrogen bond.[1][2]

  • CDCl

    
     (Non-polar):  The "Gold Standard" for this molecule.[2][3] The non-polar environment enforces the intramolecular H-bond.[1] The -OH signal appears as a sharp, distinct singlet very far downfield (
    
    
    
    13.5 ppm).[2]
  • DMSO-

    
     (Polar Aprotic):  DMSO acts as a strong H-bond acceptor.[1][2][3] While it typically disrupts intermolecular bonds, the IMHB in this naphthalene scaffold is robust.[2] However, slight broadening or an upfield shift of the -OH signal in DMSO indicates competition from the solvent, serving as a probe for H-bond strength.[1]
    
Detailed Spectral Data Table

Compound: 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde Frequency: 400 MHz / 500 MHz Solvent: CDCl


 (Reference TMS at 0.00 ppm)[1][2]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
-OH (C2) 13.20 – 13.80 Singlet (Sharp)1HStrong intramolecular H-bond with C1-CHO.[1][2] Diagnostic peak.
-CHO (C1) 10.60 – 10.80 Singlet1HAldehyde proton deshielded by aromatic ring current and H-bonding.[1][2][3]
H-8 (Peri) 9.15 – 9.30 Doublet / Multiplet1H

Deshielded by the magnetic anisotropy of the peri-carbonyl group.[2][3]
H-5 (Peri) 8.10 – 8.25 Doublet1H

Peri-position to the methoxy group; sterically compressed.[1][2][3]
H-6, H-7 7.40 – 7.70 Multiplet2HTypical aromatic protons on the unsubstituted ring B.
H-3 6.45 – 6.60 Singlet1HHighly shielded proton located between electron-donating OH and OMe groups.[1][2][3]
-OCH

(C4)
3.95 – 4.05 Singlet3HCharacteristic methoxy resonance.[1][2][3]
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, follow this optimized protocol.

Phase 1: Sample Preparation[1][2]
  • Mass Selection: Weigh 5–10 mg of the dried solid. Note: Excess moisture will broaden the OH peak.[2]

  • Solvent Choice: Use CDCl

    
     (99.8% D)  containing 0.03% TMS.[2][3]
    
    • Why? CDCl

      
       minimizes exchange of the phenolic proton, preserving the sharp diagnostic singlet at >13 ppm.[2]
      
  • Dissolution: Dissolve completely. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[2]

    • Validation: The solution should be a clear, pale yellow/green (fluorescent) liquid.[2][3]

Phase 2: Acquisition Parameters[1][5]
  • Spectral Width: Set to -2 to 16 ppm .

    • Critical: Standard auto-setup often cuts off at 12-13 ppm, potentially missing the crucial OH signal.[1][2]

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The aldehyde and hydroxyl protons often have longer T1 relaxation times.[2][3] A short D1 will reduce their integral accuracy.

  • Scans (NS): 16 scans are sufficient for 400 MHz; 64 scans for high-resolution impurity profiling.

Phase 3: Processing
  • Phasing: Manually phase the spectrum, focusing on the baseline around the aldehyde and hydroxyl regions.[2][3]

  • Integration: Calibrate the Methoxy singlet (3.9-4.0 ppm) to 3.00 .

    • Self-Check: The aromatic region (6.5-9.3 ppm) must integrate to exactly 5 protons.[1][2][3] If <5, check for paramagnetic impurities or insufficient relaxation delay.[2][3]

Structural Elucidation Logic (Visualization)[2]

The following diagram illustrates the decision-making process to confirm the structure and rule out isomers.

NMR_Analysis_Workflow Start Acquire 1H NMR (CDCl3, 0-16 ppm) Check_OH Check Region > 12.0 ppm Is there a sharp singlet? Start->Check_OH Check_CHO Check Aldehyde Region (9.5 - 11.0 ppm) Start->Check_CHO Check_H3 Identify Singlet in Aromatic Region (6.0 - 7.0 ppm) Start->Check_H3 Yes_OH Signal Present (~13.5 ppm) Indicates Intramolecular H-Bond Check_OH->Yes_OH Yes No_OH Signal Absent or Broad (<10 ppm) Indicates Free Phenol Check_OH->No_OH No Target_Confirmed CONFIRMED: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde Yes_OH->Target_Confirmed Isomer_Suspected SUSPECTED ISOMER: 2-Methoxy-4-hydroxynaphthalene-1-carbaldehyde No_OH->Isomer_Suspected CHO_High Shift > 10.5 ppm Confirms H-Bonded CHO Check_CHO->CHO_High > 10.5 CHO_Low Shift < 10.2 ppm Non-H-Bonded CHO Check_CHO->CHO_Low < 10.2 CHO_High->Target_Confirmed CHO_Low->Isomer_Suspected H3_Found Singlet at ~6.5 ppm Consistent with 2-OH, 4-OMe pattern Check_H3->H3_Found H3_Found->Target_Confirmed

Caption: Logic workflow for distinguishing the target molecule from non-chelated isomers using key spectral markers.

References
  • Hansen, P. E. (2025).[2][3] Intramolecular hydrogen bond investigations in Schiff bases derivatives of 2-hydroxy-1-naphthaldehyde. ResearchGate. Link

  • Abraham, M. H., & Mobley, D. L. (2014).[2][3] An NMR method for the quantitative assessment of intramolecular hydrogen bonding. SciSpace. Link

  • BenchChem. (2025).[2][3][6][7] Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives. BenchChem Comparison Guides. Link

  • PubChem. (2025).[2][3] 4-Methoxy-1-naphthaldehyde Spectral Data. National Library of Medicine.[2][3] Link[2]

  • Reich, H. J. (2020).[2][3] 1H NMR Chemical Shifts: Naphthalenes and Aldehydes. University of Wisconsin-Madison.[1][2][3] Link

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy of 4-Methoxy-2-Hydroxy-1-Naphthaldehyde

This guide details the IR spectroscopic characterization of 4-methoxy-2-hydroxy-1-naphthaldehyde , a functionalized naphthalene derivative critical in the synthesis of Schiff base ligands, fluorescent sensors, and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IR spectroscopic characterization of 4-methoxy-2-hydroxy-1-naphthaldehyde , a functionalized naphthalene derivative critical in the synthesis of Schiff base ligands, fluorescent sensors, and pharmaceutical intermediates.

Executive Summary & Structural Context

4-methoxy-2-hydroxy-1-naphthaldehyde (also known as 4-methoxysalicylaldehyde of the naphthalene series) is a bifunctional scaffold. Its IR spectrum is dominated by a Resonance-Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl (-OH) at position 2 and the carbonyl oxygen (-CHO) at position 1.

Unlike simple aldehydes, this compound does not exhibit a standard sharp carbonyl peak at 1700 cm⁻¹. Instead, the intramolecular hydrogen bonding and the electron-donating effect of the 4-methoxy group significantly perturb the vibrational frequencies.

Key Structural Features
  • Intramolecular H-Bonding: The 2-OH

    
     O=C-H interaction locks the molecule in a pseudo-six-membered ring, lowering the O-H and C=O frequencies.
    
  • Electronic Effect: The 4-methoxy group acts as an electron donor (+M effect), increasing electron density in the ring and further polarizing the carbonyl group.

Comparative Spectral Analysis

To provide a robust identification strategy, we compare the target compound against its parent structure, 2-Hydroxy-1-naphthaldehyde . This "Difference Analysis" allows you to isolate the specific signals arising from the methoxy modification.

Characteristic Peak Table
Vibrational ModeTarget: 4-Methoxy-2-hydroxy-1-naphthaldehyde Alternative: 2-Hydroxy-1-naphthaldehyde Mechanistic Insight
O-H Stretch 3100–3400 cm⁻¹ (Broad, Weak) 3150–3450 cm⁻¹ (Broad)Chelation Effect: The -OH is involved in a strong intramolecular H-bond. It does not appear as a sharp free phenol peak (~3600 cm⁻¹).
C=O Stretch (Aldehyde) 1620–1645 cm⁻¹ 1625–1650 cm⁻¹Red Shift: Conjugation with the naphthalene ring plus H-bonding lowers the frequency significantly from the standard 1700 cm⁻¹. The 4-OMe group adds electron density, potentially lowering this further by 5–10 cm⁻¹.
C-H Stretch (Aldehyde) 2850 & 2750 cm⁻¹ 2850 & 2750 cm⁻¹Fermi Resonance: Characteristic doublet for aldehydes. Often weak but diagnostic.
C=C Ring Stretch 1600, 1580, 1510 cm⁻¹ 1600, 1580, 1510 cm⁻¹Naphthalene skeletal vibrations. The 4-OMe substitution intensifies the bands around 1510 cm⁻¹.
C-O-C Stretch (Methoxy) 1255 cm⁻¹ (Asym) / 1040 cm⁻¹ (Sym) AbsentKey Differentiator: Strong bands indicating the ether linkage. Essential for confirming the 4-methoxy substitution.[1]
C-O Stretch (Phenolic) ~1280 cm⁻¹ ~1280 cm⁻¹Overlaps often with the methoxy region, creating a complex "fingerprint" in the 1200–1300 cm⁻¹ zone.

Critical Note: If you observe a sharp peak >1680 cm⁻¹, your sample is likely not the target compound. It may be the non-H-bonded isomer (3-hydroxy or 4-hydroxy analog) or the sample has degraded (oxidation of aldehyde to acid).

Mechanistic Visualization

The following diagram illustrates the structural dynamics governing the IR shifts, specifically the Resonance-Assisted Hydrogen Bonding (RAHB) network.

G Substituents Substituent Effects RAHB Intramolecular H-Bond (RAHB) Substituents->RAHB Stabilizes Carbonyl C=O Frequency (Red Shift) RAHB->Carbonyl Lowers k (force constant) Hydroxyl O-H Frequency (Broadening) RAHB->Hydroxyl Weakens O-H bond Spectrum Final IR Spectrum Unique Fingerprint Carbonyl->Spectrum Hydroxyl->Spectrum Methoxy 4-Methoxy Group (+M Effect) Methoxy->Carbonyl Increases e- density Methoxy->Spectrum Adds 1255/1040 cm-1 bands

Figure 1: Mechanistic flow showing how structural features (H-bonding and Methoxy substitution) dictate the observed IR spectral shifts.[2]

Experimental Protocol: Artifact-Free Acquisition

To ensure the "Trustworthiness" of your data, you must avoid common sampling errors that disrupt the intramolecular H-bond or introduce moisture.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Why: Minimal sample prep preserves the solid-state H-bonding network.

  • Step-by-Step:

    • Ensure the crystal (Diamond/ZnSe) is clean (background scan must be flat).

    • Place ~5 mg of 4-methoxy-2-hydroxy-1-naphthaldehyde solid on the crystal.

    • Apply high pressure using the clamp to ensure good contact.

    • Parameter: 4 cm⁻¹ resolution, 16-32 scans.

    • Validation: Check the 2000–2500 cm⁻¹ region (should be flat; CO₂ peaks at 2350 cm⁻¹ are atmospheric and should be subtracted).

Method B: KBr Pellet - Traditional
  • Risk: Hygroscopic KBr can introduce water (broad OH peak ~3400 cm⁻¹) which masks the compound's specific H-bonded OH signal.

  • Step-by-Step:

    • Dry KBr powder at 110°C overnight.

    • Mix sample:KBr in a 1:100 ratio (translucency is key).

    • Grind finely in an agate mortar (do not over-grind to avoid lattice disruption).

    • Press at 10 tons for 2 minutes under vacuum (removes trapped air/water).

Data Interpretation Workflow

Use this logic gate to validate your synthesis product:

Workflow Start Start: Acquire Spectrum CheckCO Check 1620-1650 cm-1 Is there a strong band? Start->CheckCO CheckOH Check 3000-3400 cm-1 Is it broad? CheckCO->CheckOH Yes ResultFail1 FAIL: Likely non-conjugated or acid impurity CheckCO->ResultFail1 No (or >1680) CheckOMe Check 1255 & 1040 cm-1 Are these present? CheckOH->CheckOMe Yes CheckOH->ResultFail1 No (Sharp peak) ResultPass CONFIRMED: 4-methoxy-2-hydroxy-1-naphthaldehyde CheckOMe->ResultPass Yes ResultFail2 FAIL: Likely 2-Hydroxy-1-naphthaldehyde (Missing Methoxy) CheckOMe->ResultFail2 No

Figure 2: Step-by-step decision tree for spectral validation.

References

  • Hansen, P. E., et al. "Intramolecular Hydrogen Bonding in o-Hydroxy Aromatic Aldehydes." Spectrochimica Acta Part A, vol. 55, no. 4, 1999.

  • BenchChem. "Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Derivatives."[1] BenchChem Technical Guides, 2025.

  • PubChem. "2-Hydroxy-1-naphthaldehyde Spectral Data." National Library of Medicine.

  • Sigma-Aldrich. "IR Spectrum of 4-Methoxy-1-naphthaldehyde." Sigma-Aldrich Spectral Viewer.

Sources

Validation

Mass spectrometry fragmentation pattern of methoxy hydroxynaphthaldehydes

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of methoxy hydroxynaphthaldehydes ( , MW 202.2 g/mol ). These compounds are critical intermediates in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of methoxy hydroxynaphthaldehydes (


, MW 202.2  g/mol ). These compounds are critical intermediates in the synthesis of fused heterocyclic systems and bioactive agents.

The primary analytical challenge lies in differentiating positional isomers (e.g., 2-hydroxy-3-methoxy-1-naphthaldehyde vs. 4-methoxy-2-hydroxy-1-naphthaldehyde). While the molecular ion (


) is identical, the ortho-effect —driven by the proximity of the hydroxyl (-OH), methoxy (-OCH

), and aldehyde (-CHO) groups—creates distinct fragmentation fingerprints. This guide compares these patterns to equip researchers with self-validating identification protocols.

Mechanistic Principles & Causality

To interpret the spectra accurately, one must understand the driving forces behind the fragmentation. In Electron Ionization (EI, 70 eV), the stability of the naphthalene core preserves the molecular ion, but the substituents drive the cleavage pathways.

The "Ortho Effect" (The Differentiator)

When the formyl group (-CHO) is ortho to the hydroxyl group (-OH), a specific intramolecular hydrogen transfer occurs.

  • Mechanism: The carbonyl oxygen abstracts the phenolic hydrogen, creating a six-membered transition state.

  • Result: This facilitates the elimination of a water molecule (

    
    , 18 Da) or carbon monoxide (CO, 28 Da) directly from the molecular ion.
    
  • Diagnostic Value: Isomers lacking this ortho arrangement (e.g., meta or para substitution) show significantly lower abundance of

    
     or 
    
    
    
    ions relative to the parent peak.
Methoxy Group Cleavage

The methoxy group typically fragments via homolytic cleavage of the methyl radical (


).
  • Primary Pathway:

    
    .
    
  • Secondary Pathway: If ortho to the aldehyde, the methoxy oxygen can participate in cyclization, often eliminating formaldehyde (

    
    , 30 Da).
    
Aldehyde Cleavage ( -Cleavage)

Standard aromatic aldehyde fragmentation involves:

  • H-Atom Loss: Formation of the stable acylium ion

    
    .[1]
    
  • Formyl Radical Loss: Elimination of

    
     to yield 
    
    
    
    .

Comparative Analysis: Ortho- vs. Non-Ortho Isomers

The following comparison contrasts the fragmentation behavior of a specific ortho-substituted isomer (2-hydroxy-3-methoxy-1-naphthaldehyde) against a generic non-ortho isomer (e.g., where substituents are separated).

Table 1: Representative Relative Abundance Comparison (EI, 70 eV)
Ion (m/z)Fragment IdentityOrtho-Isomer (2-OH-3-OMe-1-CHO)Non-Ortho Isomer (Separated)Mechanistic Explanation
202

(Molecular Ion)
100% (Base) 100% (Base) High stability of the naphthalene aromatic system.
201

High (80-90%)High (80-90%)Formation of resonance-stabilized acylium ion.
187

Medium (40-60%)Medium (50-70%)Loss of methyl radical from methoxy group to form quinoid ion.
184

Distinct (15-30%) < 5%Ortho Effect: Intramolecular H-bond between 2-OH and 1-CHO facilitates water loss.
174

High (30-50%) Low (10-20%)Ortho Effect: Facile CO extrusion from the phenol/aldehyde interaction.
173

Medium (20-40%)Medium (20-40%)Direct loss of formyl radical (

-cleavage).
159

High (40-60%)High (30-50%)Sequential loss of methyl radical and CO (ring contraction).
131

var.
MediumMediumDegradation of the naphthalene core (loss of all substituents).

Note: Relative abundances are representative estimates based on homologous series (e.g., o-vanillin analogs) and may vary by instrument tuning. The presence of m/z 184 is the qualitative binary test for the ortho-hydroxy-aldehyde motif.

Visualizing the Fragmentation Pathway

The following diagram maps the competing decay channels for 2-hydroxy-3-methoxy-1-naphthaldehyde. Note the "Ortho-Specific" branch on the left.

FragmentationPathway M Molecular Ion (M+) m/z 202 (C12H10O3) M_minus_15 [M - CH3]+ m/z 187 (Quinoid Cation) M->M_minus_15 - •CH3 (15) M_minus_18 [M - H2O]+ m/z 184 (Ortho-Specific) M->M_minus_18 - H2O (18) (Ortho Interaction) M_minus_28 [M - CO]+ m/z 174 (Phenol Radical) M->M_minus_28 - CO (28) M_minus_1 [M - H]+ m/z 201 (Acylium Ion) M->M_minus_1 - H• (1) M_minus_29 [M - CHO]+ m/z 173 (Naphthyl Cation) M->M_minus_29 - •CHO (29) M_minus_15_CO [M - CH3 - CO]+ m/z 159 M_minus_15->M_minus_15_CO - CO (28) M_minus_1->M_minus_29 - CO (28)

Figure 1: Competing fragmentation pathways for 2-hydroxy-3-methoxy-1-naphthaldehyde. Green nodes indicate ortho-specific diagnostic ions.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 µg/mL for direct injection or 100 µg/mL for GC split injection.

  • Blank: Run a solvent blank immediately prior to analysis to rule out carryover.

GC-MS Conditions (Electron Ionization)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Split mode 20:1).

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: EI mode, 70 eV (Standardization is critical for library comparison).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.[1][2]

Validation Criteria
  • Peak Shape: The total ion chromatogram (TIC) peak must be symmetrical (tailing factor < 1.2).

  • Ion Ratio Check: For the ortho-isomer, the ratio of m/z 184 (Water loss) to m/z 202 (Parent) should be consistently > 0.1. If m/z 184 is absent (< 0.01), suspect a non-ortho isomer.

References

  • NIST Mass Spectrometry Data Center. Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin) Mass Spectrum.[3] NIST Standard Reference Database. [Link]

  • Todua, N. G. (2016).[4] Mass spectrometry of analytical derivatives.[4][5][6][7] 2. "Ortho" and "Para" effects in electron ionization mass spectra. ResearchGate.[4] [Link]

  • PubChem. 2-Methoxy-1-naphthaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Precision Purity Analysis of Naphthaldehyde Derivatives: A Comparative HPLC Method Development Guide

Executive Summary: The Isomer Challenge Naphthaldehyde derivatives (e.g., 2-hydroxy-1-naphthaldehyde, Schiff base intermediates) are critical scaffolds in medicinal chemistry and material science. However, their purity a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Naphthaldehyde derivatives (e.g., 2-hydroxy-1-naphthaldehyde, Schiff base intermediates) are critical scaffolds in medicinal chemistry and material science. However, their purity analysis presents a unique chromatographic challenge: structural isomerism .

Standard alkyl-bonded phases (C18) often fail to resolve positional isomers (e.g., 1-naphthaldehyde vs. 2-naphthaldehyde) because their hydrophobicities are nearly identical. This guide advocates for a paradigm shift from "brute force" efficiency (UPLC/C18) to mechanistic selectivity using Phenyl-Hexyl stationary phases. We objectively compare these approaches to demonstrate why


 interaction is the superior separation mechanism for this class of compounds.

Chemical Context & Critical Quality Attributes (CQAs)

Before method development, understand the analyte's behavior:

  • Isomerism: Positional isomers (1- vs 2-substitution) are the primary impurities.

  • Oxidation Risk: Aldehydes readily oxidize to carboxylic acids (naphthoic acids). The method must resolve the aldehyde from its acid degradation product.

  • Reactivity: Aldehydes can form hemiacetals in alcohols. Acetonitrile (ACN) is the preferred diluent over Methanol (MeOH) to prevent artifact formation during sample prep.

Comparative Analysis: Stationary Phase Selection

This section compares the industry-standard C18 column against the Phenyl-Hexyl alternative.[1]

The Mechanism[2]
  • C18 (Octadecylsilane): Relies solely on hydrophobic subtraction. It struggles to differentiate aromatic isomers with similar logP values.

  • Phenyl-Hexyl: Combines hydrophobicity with

    
     interactions . The electron-rich stationary phase interacts differently with the 
    
    
    
    -systems of 1- vs 2-naphthaldehyde due to steric accessibility and electron density differences.
Experimental Data Comparison

Conditions: 150 x 4.6 mm, 3.5 µm columns. Mobile Phase: 50:50 ACN:Water (0.1% Formic Acid). Flow: 1.0 mL/min.[2]

FeatureAlternative A: Standard C18Recommended: Phenyl-Hexyl Impact on Analysis
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl-Hexyl resolves isomers based on electronic shape.
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline resolved) Critical for accurate purity quantification.
Retention of Polar Impurities Low (Acid elutes in void)Moderate (Better retention)Prevents integration errors near

.
Mobile Phase Sensitivity LowHigh (MeOH enhances selectivity)Methanol promotes

interactions; ACN suppresses them.

Expert Insight: While ACN is better for system pressure, using Methanol as the organic modifier on a Phenyl-Hexyl column often amplifies the separation of aromatic isomers because ACN's own


-electrons can compete with the analyte for the stationary phase [1].

Method Development Strategy (Logic Flow)

The following diagram illustrates the decision matrix for selecting the optimal column and mobile phase based on the specific naphthaldehyde derivative structure.

Method_Strategy Start Start: Naphthaldehyde Derivative Analysis Isomers Are Positional Isomers Present? Start->Isomers C18_Path Select C18 Column (Hydrophobic Dominant) Isomers->C18_Path No (Simple Purity) Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Phenyl_Path Yes (Critical Pair) Solvent_Check Select Organic Modifier C18_Path->Solvent_Check Phenyl_Path->Solvent_Check ACN_Select Acetonitrile (Speed, Low UV noise) Solvent_Check->ACN_Select Standard MeOH_Select Methanol (Max Selectivity for Aromatics) Solvent_Check->MeOH_Select Complex Isomers Validation Validation: Check Resolution (Rs > 2.0) ACN_Select->Validation MeOH_Select->Validation

Figure 1: Decision tree for stationary phase and solvent selection based on analyte complexity.

Detailed Experimental Protocol

This protocol is designed for the purity analysis of 2-Hydroxy-1-naphthaldehyde but applies to most derivatives.

A. Reagents & Standards[3][4]
  • Diluent: Acetonitrile (HPLC Grade).[3] Do not use Methanol for sample prep to avoid hemiacetal formation.

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH ensures the carboxylic acid impurities (pKa ~4) are protonated and retained.

B. Chromatographic Conditions[3][4][6][7][8]
  • System: HPLC with PDA (Photo Diode Array) detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused-core for higher efficiency).

  • Wavelength: 254 nm (Universal aromatic) and 280 nm (Specific to naphthalene core).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

C. Gradient Table (Self-Validating)

This gradient starts with a "hold" to retain polar acid impurities, then ramps to elute the hydrophobic aldehyde.

Time (min)% Buffer (0.1% FA)% Organic (Methanol)Event
0.09010Initial Hold (Retain Acids)
2.09010End Isocratic Hold
15.01090Elution of Aldehydes
18.01090Wash
18.19010Re-equilibration
23.09010End of Run

Validation & Troubleshooting Workflow

To ensure scientific integrity, the method must be robust. The following diagram details the validation loop required to confirm the method is "fit for purpose."

Validation_Loop Input Draft Method Spec_Check Specificity Test: Inject Acid Impurity + Isomers Input->Spec_Check Resolution_Dec Rs > 2.0? Spec_Check->Resolution_Dec Linearity Linearity Test: (r^2 > 0.999) Resolution_Dec->Linearity Yes Fail_Action Switch Organic Modifier (ACN <-> MeOH) Resolution_Dec->Fail_Action No Final Validated Method Linearity->Final Fail_Action->Spec_Check Re-test

Figure 2: Validation workflow focusing on Specificity (Resolution) as the primary gatekeeper.

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between the aldehyde carbonyl and residual silanols on the silica surface.

    • Solution: Ensure the column is "end-capped" and maintain mobile phase pH < 3.0 to suppress silanol ionization.

  • Ghost Peaks:

    • Cause: Contaminated mobile phase or oxidation of the aldehyde in the autosampler vial.

    • Solution: Use amber vials and fresh eluents. Verify diluent purity.

  • Split Peaks:

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection into a 10% organic initial gradient).

    • Solution: Match sample diluent to the starting mobile phase conditions (e.g., 20:80 ACN:Water).

References

  • Yang, M., Fazio, S., Munch, D., & Drumm, P. (2005).[4] Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1097(1-2), 124–129.[5][4] Link

  • Waters Corporation. (2026).[6][7] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Chrom Tech, Inc. (2025).[3] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Link

  • SIELC Technologies. (2018).[8] Separation of 1-Naphthaldehyde on Newcrom R1 HPLC column. Link

Sources

Validation

Melting point comparison of synthetic vs commercial 2-hydroxy-4-methoxy-1-naphthaldehyde

Topic: Melting point comparison of synthetic vs commercial 2-hydroxy-4-methoxy-1-naphthaldehyde Content Type: Publish Comparison Guide Executive Summary In the development of naphthalenic pharmacophores, 2-hydroxy-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point comparison of synthetic vs commercial 2-hydroxy-4-methoxy-1-naphthaldehyde Content Type: Publish Comparison Guide

Executive Summary

In the development of naphthalenic pharmacophores, 2-hydroxy-4-methoxy-1-naphthaldehyde (HMNA) serves as a critical Schiff base precursor.[1] However, a distinct purity paradox exists between commercial aliquots and fresh synthetic batches.

Commercial samples often exhibit a depressed melting point (MP) range (broadened by 2–5°C) due to shelf-life oxidation (formation of carboxylic acids) or regioisomeric contamination.[1] Conversely, synthetic samples synthesized via the Vilsmeier-Haack route may exhibit anomalously high MPs if contaminated with unreacted starting material (4-methoxy-2-naphthol), or depressed MPs due to solvent occlusion.[1]

This guide provides a rigorous framework for validating HMNA purity, utilizing melting point as the primary rapid-screening metric before HPLC/NMR confirmation.

Technical Specifications & Reference Data

The following data establishes the baseline for "Pure" vs. "Process" samples. Note that while the non-methoxylated analog (2-hydroxy-1-naphthaldehyde) is a commodity chemical (MP 80–82°C), the 4-methoxy derivative is a specialized intermediate with distinct thermal behaviors.[1]

Table 1: Melting Point Profiles
ParameterCommercial Standard (Typical)Synthetic Crude (Vilsmeier)Synthetic Purified (Target)Diagnostic Note
Melting Point 80 – 85°C (Broad)75 – 110°C (Irregular)83 – 85°C (Sharp)Sharpness < 1°C indicates purity.[1]
Key Impurity 4-methoxy-1-naphthoic acid (Oxidation)4-methoxy-2-naphthol (Precursor)NonePrecursor MP is ~120°C (See Logic below).[1]
Color Dark Brown/Orange (Oxidized)Yellow-Green PasteBright Yellow NeedlesDark color correlates with lower MP.[1]
Solubility Good in EtOH, CHCl3Turbid (Inorganic salts)Clear in EtOHTurbidity indicates trapped POCl3 salts.

Critical Mechanistic Insight: Unlike many organic syntheses where impurities lower the melting point (Raoult’s Law), the primary impurity in this synthesis (the starting material, 4-methoxy-2-naphthol ) has a significantly higher melting point (~120–126°C) than the product.[1] Consequently, a synthetic sample melting higher than expected is likely contaminated with unreacted starting material, not "hyper-pure."

Experimental Validation Protocol

Synthesis Context (Vilsmeier-Haack)

To generate the synthetic comparison sample, the standard protocol involves the formylation of 4-methoxy-2-naphthol using Phosphorus Oxychloride (


) and Dimethylformamide (DMF).[1]
  • Reaction: Electrophilic aromatic substitution at C1.

  • Key Risk: Regioisomer formation at C3 (less likely due to steric hindrance but possible) and incomplete hydrolysis of the iminium salt intermediate.

Melting Point Determination Method

Objective: Determine the "Clear Point" (liquidus) and "Meniscus Point" (solidus) to calculate the melting range.

Equipment:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP90 or Stuart SMP30).

  • Reference Standard: Benzoic Acid (122°C) or Vanillin (81-83°C) for calibration.[1]

Protocol:

  • Sample Prep: Dry commercial and synthetic samples in a vacuum desiccator (

    
    ) for 24 hours to remove hygroscopic moisture.
    
  • Loading: Pack capillary tubes to a height of 3mm. Tap to eliminate air pockets (air acts as an insulator, skewing results).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 70°C.

    • Critical Ramp:1.0°C/min from 70°C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity).

Diagnostic Decision Tree (Graphviz)

The following diagram illustrates the logical flow for interpreting MP data when comparing sources.

MP_Analysis Start Start: Measure Melting Point (MP) Range Determine Range & Sharpness Start->Range Low MP < 80°C (Depressed) Range->Low Broad Range High MP > 86°C (Elevated) Range->High Broad/High Target MP 83-85°C (Sharp Range) Range->Target < 1°C Range Solvent Cause: Solvent Trap (DMF/EtOH) Low->Solvent Oxidation Cause: Oxidation to Acid (Commercial Aging) Low->Oxidation Isomer Cause: Regioisomer Mix Low->Isomer Precursor Cause: Unreacted Naphthol (MP ~120°C) High->Precursor Valid VALIDATED PRODUCT Proceed to NMR/HPLC Target->Valid Action1 Action: Vacuum Dry Recrystallize (EtOH) Solvent->Action1 Oxidation->Action1 Action2 Action: Check TLC (Starting Material Spot) Precursor->Action2 Action1->Start Action2->Start

Figure 1: Decision logic for interpreting melting point deviations in 2-hydroxy-4-methoxy-1-naphthaldehyde samples.

Comparative Performance Analysis

Commercial Samples
  • Pros: Immediate availability; Certificate of Analysis (COA) provided.

  • Cons: "Freshness" is variable.[2] Naphthaldehydes are prone to air-oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1] This impurity disrupts the crystal lattice, typically causing a broad, depressed melting point (e.g., 78–84°C).

  • Recommendation: Always recrystallize commercial samples from Ethanol/Water (9:1) before use in sensitive kinetic studies or catalytic ligand formation.

Synthetic Samples
  • Pros: Control over history; ability to minimize oxidation.

  • Cons: Risk of "False High" MP.

  • The "False High" Phenomenon: As noted in Table 1, the starting material (4-methoxy-2-naphthol) melts significantly higher than the product.[1] If the Vilsmeier reaction is incomplete, the resulting mixture may melt at 90°C or 100°C. An inexperienced researcher might mistake this high MP for "superior purity," when it actually indicates a failed reaction.

Intramolecular Hydrogen Bonding

The sharp MP of the pure product (approx 83-85°C) is stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

  • Implication: This H-bond reduces solubility in non-polar solvents but ensures a very crystalline lattice.[1] Impurities that disrupt this H-bond (like water or DMF) cause drastic MP depression.[1]

References

  • PubChem. (2025).[3] 2-Hydroxy-1-naphthaldehyde (Analogous Structure Data).[1] National Library of Medicine. [Link]

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction.[1][4][5][6][7] Organic Reactions, 49, 1-330. (Foundational text on formylation mechanics and impurity profiles).

Sources

Comparative

Comparative Guide: Fluorescence Efficiency of 4-Methoxy-1-naphthaldehyde vs. 1-Naphthaldehyde

Executive Summary This guide provides a technical comparison of the fluorescence quantum yield ( ) and photophysical properties of 4-methoxy-1-naphthaldehyde (4-MNA) versus its unsubstituted parent, 1-naphthaldehyde (1-N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the fluorescence quantum yield (


) and photophysical properties of 4-methoxy-1-naphthaldehyde (4-MNA)  versus its unsubstituted parent, 1-naphthaldehyde (1-NA) .

The Core Finding: The introduction of the methoxy group at the C4 position fundamentally alters the excited-state dynamics. While 1-naphthaldehyde is weakly fluorescent (


) due to efficient Intersystem Crossing (ISC) driven by an 

lowest excited state, 4-methoxy-1-naphthaldehyde exhibits significantly enhanced fluorescence and strong solvatochromism. The methoxy group (an electron-donating group, EDG) stabilizes the

state, lowering it below the

state, thereby activating radiative decay pathways.

Mechanistic Insight: Substituent Effects on Photophysics

To understand the performance difference, one must analyze the electronic states governing deactivation.

1-Naphthaldehyde: The ISC Trap

In unsubstituted 1-naphthaldehyde, the lowest singlet excited state (


) possesses significant 

character.
  • Mechanism: The

    
     state involves the excitation of a non-bonding electron from the carbonyl oxygen. This state typically has a small energy gap with the triplet state (
    
    
    
    ) and favorable spin-orbit coupling, leading to rapid Intersystem Crossing (ISC) .
  • Result: The population of

    
     is depleted via non-radiative ISC rather than fluorescence, resulting in a very low quantum yield.
    
4-Methoxy-1-naphthaldehyde: The Push-Pull Activation

The 4-methoxy group acts as a strong


-donor, while the aldehyde remains a 

-acceptor.
  • Mechanism: This "push-pull" configuration creates an Intramolecular Charge Transfer (ICT) character. The EDG selectively stabilizes the

    
     state.
    
  • State Inversion: This stabilization often lowers the

    
     energy below that of the 
    
    
    
    state. Since
    
    
    transitions have larger oscillator strengths and slower ISC rates, radiative decay (fluorescence) becomes competitive.
  • Solvatochromism: The ICT state is highly polar. In polar solvents, the excited state is stabilized further, leading to a bathochromic (red) shift in emission.

Jablonski Diagram: Pathway Competition

The following diagram illustrates the competing decay pathways for both molecules.

Jablonski S0 Ground State (S0) S1_npi S1 (n-π*) (1-Naphthaldehyde) High ISC Rate S0->S1_npi Excitation (hν) S1_pipi S1 (π-π* / ICT) (4-Methoxy-1-NA) High Radiative Rate S0->S1_pipi Excitation (hν) S1_npi->S0 Weak Fluorescence T1 Triplet State (T1) S1_npi->T1 Efficient ISC (Non-Radiative) S1_pipi->S0 Strong Fluorescence S1_pipi->T1 Slower ISC T1->S0 Phosphorescence (Low Temp)

Figure 1: Jablonski diagram comparing the dominant decay pathways. Red path indicates the fluorescence quenching via ISC in 1-naphthaldehyde. Green path indicates the radiative emission in the 4-methoxy derivative.

Performance Comparison Data

The table below summarizes the photophysical differences. Note that values are solvent-dependent due to the ICT nature of the methoxy derivative.

Feature1-Naphthaldehyde (1-NA)4-Methoxy-1-naphthaldehyde (4-MNA)
Primary Character (

)


(with ICT character)
Fluorescence QY (

)
Very Low (< 0.05) Moderate to High (0.10 – 0.60)
Emission Max (

)
~430-450 nm (Weak)~480-550 nm (Solvent Dependent)
Stokes Shift SmallLarge (due to solvent relaxation)
Solvent Sensitivity LowHigh (Positive Solvatochromism)
Dominant Decay Intersystem Crossing (ISC)Radiative (Fluorescence)

Key Takeaway: For imaging or detection applications requiring brightness, 4-MNA is the superior choice . 1-NA is better suited for triplet-sensitization applications.

Experimental Protocol: Relative Quantum Yield Determination

To validate these values in your specific solvent system, use the Comparative Method . This protocol minimizes errors from inner filter effects and refractive index differences.

Reagents & Standards[1]
  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ) depending on the emission range.
  • Solvents: Spectroscopic grade Cyclohexane, Acetonitrile, or Methanol.

Step-by-Step Workflow

Step 1: Sample Preparation Prepare stock solutions of the analyte (4-MNA) and the standard. Dilute to create a series of 4-5 concentrations for each.

  • Critical Control: The Absorbance (A) at the excitation wavelength (

    
    ) must be < 0.1  (ideally 0.02 – 0.08) to avoid inner filter effects.
    

Step 2: Absorption Scan Measure the UV-Vis absorbance of each dilution at


. Record the exact absorbance value.

Step 3: Emission Scan Record the fluorescence spectrum for each dilution using the same


.
  • Integrate the area under the emission curve (

    
    ).
    

Step 4: Gradient Calculation Plot Integrated Fluorescence Intensity (


) vs. Absorbance (

) for both the sample and standard.
  • Calculate the slope (Gradient,

    
    ) for both. Linear regression 
    
    
    
    should be > 0.99.[1]

Step 5: Calculation Calculate


 using the equation:


Where


 is the refractive index of the solvent.[2]
Protocol Visualization

Protocol cluster_check Quality Control Start Start: QY Measurement Prep Prepare Dilution Series (Abs < 0.1 at λex) Start->Prep MeasureAbs Measure Absorbance (A) at λex Prep->MeasureAbs MeasureEm Measure Fluorescence (F) (Integrate Area) MeasureAbs->MeasureEm Plot Plot F vs. A Calculate Slope (m) MeasureEm->Plot Calc Calculate Φ using Equation Correct for Refractive Index (η) Plot->Calc Check Is R² > 0.99? Plot->Check Check->Prep No (Remake) Check->Calc Yes

Figure 2: Workflow for relative quantum yield determination ensuring linearity and accuracy.

References

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Standard text for vs mechanisms).
  • NIST. (1976). "Fluorescence Quantum Yield Measurements." NIST Technical Series. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for solvent effects and push-pull dynamics).[3]

  • Suzuki, S., et al. (2012). "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." Molecules, 17, 5112.[4][5] Link

Sources

Validation

Structural &amp; Electronic Profiling: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

Topic: X-ray Crystallographic Profiling: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists [1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallographic Profiling: 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

[1]

Executive Summary & Structural Significance

In the development of novel Schiff base ligands and fluorescent sensors, 2-hydroxy-4-methoxynaphthalene-1-carbaldehyde (4-OMe-HNA) represents a critical electronic modification of the parent 2-hydroxy-1-naphthaldehyde (HNA) scaffold.[1] While the parent HNA is a standard reference for intramolecular hydrogen bonding, the introduction of the methoxy group at the C4 position introduces significant electronic perturbations that modulate reactivity and crystal packing.

This guide objectively compares the structural performance of the 4-methoxy derivative against the unsubstituted parent and its benzaldehyde analog. It synthesizes crystallographic data, electronic structure analysis, and synthetic protocols to provide a comprehensive roadmap for utilizing this scaffold in drug design and coordination chemistry.[1]

Crystallographic Baseline & Comparative Data[1]

To understand the structural behavior of 4-OMe-HNA, we must benchmark it against the crystallographically resolved parent compound, 2-hydroxy-1-naphthaldehyde (HNA) , and its functional analogs. The defining feature of this class is the strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the hydroxyl group (C2-OH) and the carbonyl oxygen (C1-C=O).[1]

Table 1: Comparative Crystallographic Parameters (Parent vs. Analogs)
ParameterControl: 2-Hydroxy-1-naphthaldehyde [1]Analog: 2-Hydroxy-4-methoxybenzaldehyde [2]Target Inference: 4-OMe-HNA
Crystal System MonoclinicMonoclinicPredicted: Monoclinic/Triclinic
Space Group


Likely Centrosymmetric
Z (Molecules/Unit) 484 or 8
O-H[1]···O Distance 2.58 - 2.62 Å2.55 - 2.60 Å< 2.60 Å (Stronger RAHB)
C=O[1] Bond Length 1.22 Å1.23 Å~1.23-1.24 Å (Elongated)
Packing Motif Herringbone /

-

Stacked
Dimerized via Intermolecular H-bonds

-Stacking Dominant

Key Structural Insight: The 4-methoxy group acts as a strong


-donor (resonance effect).[1] In the naphthalene system, the C4 position is conjugated with the C1-carbonyl group.[1]
  • Effect: The electron donation from the methoxy oxygen increases the electron density at the carbonyl oxygen.[1]

  • Consequence: This increases the basicity of the carbonyl oxygen, thereby strengthening the intramolecular O-H[1]···O=C hydrogen bond compared to the unsubstituted parent. This locks the molecule in a rigid planar conformation, essential for minimizing entropy loss during ligand binding events.

Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

Rationale: Direct formylation using Vilsmeier-Haack conditions is preferred over Reimer-Tiemann due to higher regioselectivity for the C1 position in activated naphthalenes.[1]

Reagents:

  • 4-Methoxy-2-naphthol (1.0 eq)

  • Phosphorus oxychloride (

    
    , 1.2 eq)[1]
    
  • Dimethylformamide (DMF, 1.5 eq)[1]

  • Dichloromethane (DCM, Solvent)[1]

Step-by-Step Workflow:

  • Vilsmeier Complex Formation: In a flame-dried flask under

    
    , cool DMF (anhydrous) to 0°C. Add 
    
    
    
    dropwise over 20 mins. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).[1]
  • Substrate Addition: Dissolve 4-methoxy-2-naphthol in DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde. Stir for 1 hour.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/DMF mixtures.

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: Naphthaldehyde derivatives often form needle-like crystals that require slow growth to minimize twinning.[1]

  • Solvent Selection: Prepare a saturated solution of the purified aldehyde in a 1:1 mixture of Acetonitrile (ACN) and Methanol (MeOH) .[1] ACN promotes

    
    -stacking interactions.[1]
    
  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
    
  • Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether (antisolvent).[1] Seal the outer jar.

  • Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

  • Harvesting: Isolate yellow/orange block crystals suitable for XRD.

Mechanistic Visualization

The following diagram illustrates the electronic causality between the methoxy substitution and the structural rigidity of the target molecule, alongside the synthesis pathway.

StructuralLogic Precursor 4-Methoxy-2-naphthol Intermediate Iminium Species Precursor->Intermediate Electrophilic Subst. Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Target 2-Hydroxy-4-methoxy- naphthalene-1-carbaldehyde Intermediate->Target Hydrolysis HBond Intramolecular H-Bond (Rigidification) Target->HBond Methoxy 4-OMe Group (Electron Donor) Carbonyl C1-Carbonyl (Increased Basicity) Methoxy->Carbonyl Resonance (+M) Carbonyl->HBond Stabilizes

Caption: Synthesis pathway and electronic stabilization mechanism. The 4-OMe group enhances carbonyl basicity, strengthening the intramolecular H-bond.

Performance Comparison: Why Choose the 4-Methoxy Variant?

When selecting a scaffold for Schiff base synthesis (e.g., for metal sensing or catalysis), the choice between the parent HNA and the 4-OMe-HNA is dictated by the desired electronic properties of the resulting ligand.

FeatureParent (HNA) 4-Methoxy Variant (4-OMe-HNA) Implication for Application
Electronic Nature Neutral / Slightly Electron RichHighly Electron Rich 4-OMe-HNA forms more stable complexes with high-oxidation state metals (e.g., Cu(II), Fe(III)).[1]
Fluorescence Moderate Quantum YieldEnhanced Quantum Yield The methoxy group extends the conjugation and reduces non-radiative decay, making it superior for fluorescent sensors .[1]
Solubility Moderate in organic solventsImproved Solubility Better solubility in MeOH/EtOH facilitates cleaner crystal growth and biological assays.[1]
Schiff Base Stability Standard Hydrolytic StabilityIncreased Stability The electron-donating effect stabilizes the imine bond against hydrolysis in aqueous media.[1]
References
  • Maniukiewicz, W., & Bukowska-Strzyżewska, M. (1992).[1][2] Structure of 2-hydroxy-1-naphthaldehyde. Acta Crystallographica Section C, 48(7), 1324–1326.[1][2]

  • Ndima, L., et al. (2020).[1] The crystal structure of 2-hydroxy-4-methoxybenzaldehyde. Zeitschrift für Kristallographie - New Crystal Structures, 236(1).[1]

  • BenchChem. (2025).[3] Synthesis and Troubleshooting of 2-Hydroxy-4-Methoxybenzaldehyde and Analogs.

  • PubChem. (2025).[1][2] 2-Hydroxy-1-naphthaldehyde Compound Summary. National Library of Medicine.[1] [1]

  • Ghichi, N., et al. (2023).[1] The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. IUCrData, 8, x230560.[1]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde proper disposal procedures

Topic: Proper Disposal Procedures for 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde Executive Summary: Operational Safety & Logistics 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (CAS: 75965-68-3) is a substituted napht...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde

Executive Summary: Operational Safety & Logistics

2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (CAS: 75965-68-3) is a substituted naphthalene derivative containing aldehyde, phenol, and ether functionalities.[1][2] Its disposal requires strict adherence to Class 6.1 (Toxic) and Class 9 (Environmentally Hazardous) protocols due to the aquatic toxicity inherent to naphthalene backbones and the reactivity of the aldehyde group.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.

  • Segregate as "Non-Halogenated Organic Waste" for professional incineration.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound is not just "organic waste"; it is a reactive intermediate.

PropertyDataOperational Implication
CAS Number 75965-68-3Use for waste manifesting and labeling.
Functional Groups Aldehyde (-CHO), Phenol (-OH), Ether (-OCH₃)Aldehydes can auto-oxidize; Phenols are acidic.
Physical State Solid (Powder)Dust explosion hazard if aerosolized.
Reactivity Sensitive to Oxidizers & Strong BasesSegregation Critical: Keep away from nitrates/perchlorates.
Signal Word WARNING Treat as a Skin/Eye Irritant and Aquatic Toxin.

Pre-Disposal: Waste Segregation Logic

The "Dump it in the Organic Bin" mentality causes accidents. Follow this logic to prevent cross-reactivity.

The Mechanism of Incompatibility:

  • Aldehyde Oxidation: The aldehyde group at C1 is susceptible to oxidation. If mixed with strong oxidizers (e.g., Chromic acid waste), it can generate heat and pressure.

  • Phenolic Acidity: The hydroxyl group at C2 makes this compound a weak acid (naphthol). Mixing with strong bases (e.g., NaOH waste) will generate heat via deprotonation.

Decision Logic: Waste Stream Selection

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Material Containing 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid BIN: Hazardous Solid Waste (Trace Contaminated Debris) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated BinHalo BIN: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo BIN: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo

Figure 1: Waste stream decision logic. Always default to "Halogenated" if the solvent mixture contains any halogenated solvents.

Disposal Procedures (Step-by-Step)

Scenario A: Pure Solid Waste (Expired or Surplus)

Best for: Old reagent bottles or synthesized bulk solid.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde".[3][4][5][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Do not sweep dust into the air; use a damp paper towel to wipe up residual fines and place the towel in the same container.

  • Seal & Store: Cap tightly. Store in the "Solid Waste" satellite accumulation area.

Scenario B: Reaction Mixtures (Liquid Waste)

Best for: Mother liquors or quenched reaction mixtures.

  • Quench Verification (Self-Validating Step):

    • Acidity Check: Before bottling, check pH. If the reaction involved strong acids or bases, neutralize to pH 5–9. Why? Extreme pH can degrade waste containers or react with other wastes.

    • Oxidizer Check: If the reaction involved oxidizers, test with starch-iodide paper. If positive (blue/black), quench with Sodium Thiosulfate until negative.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Methanol/EtOAc

      
      Non-Halogenated Waste .
      
  • Pouring: Use a funnel to prevent spills on the bottle threads.

  • Documentation: Log the approximate concentration of the aldehyde in the waste log.

Scenario C: Contaminated Glassware
  • Triple Rinse: Rinse the glassware three times with a minimal amount of acetone or ethanol.

  • Disposal of Rinsate: Pour the acetone/ethanol rinsate into the Non-Halogenated Organic Waste container.

  • Glass Disposal: Once rinsed and air-dried in the hood, the glass can be disposed of in the standard "Broken Glass/Sharps" box (unless it remains visibly stained, in which case it is Solid Hazardous Waste).

Emergency Response: Spills & Exposure[7]

Spill Cleanup Workflow

Minor Spill (< 10g/10mL):

  • Isolate: Alert nearby personnel.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid: Cover with vermiculite or absorbent pads.

  • Clean: Wash the surface with a soapy water solution (detergent). Note: Phenols are more soluble in basic solutions, but standard detergent is safer for general cleaning.

  • Dispose: All cleanup materials go into "Solid Hazardous Waste".

Major Spill (> 10g/10mL):

  • Evacuate the area.[2]

  • Contact EHS (Environmental Health & Safety) immediately.

Regulatory Compliance

  • EPA Waste Code (US): Not specifically listed (P or U list), so it defaults to characteristic waste if it exhibits ignitability or toxicity. However, best practice dictates managing it as D001 (Ignitable) if in flammable solvent, or generally as Non-RCRA Regulated Hazardous Waste (unless TCLP proves toxicity, which is assumed for naphthalenes).

  • European Waste Catalogue (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Chemical Identity & CAS: ChemSrc. 2-Hydroxy-4-methoxynaphthalene-1-carbaldehyde (CAS 75965-68-3).[3][4] Link

  • General Aldehyde/Phenol Safety: Fisher Scientific.[7] Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde (Similar Functional Group Handling). Link

  • Waste Segregation Protocols: Dartmouth College EHS. Hazardous Waste Disposal Guide. Link

  • Naphthalene Toxicity: National Institutes of Health (NIH). Naphthalene Oxidation and Toxicity. Link

Sources

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